A-315675
Description
Properties
IUPAC Name |
(2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-6-8-12-10-13(16(21)22)19-14(12)15(18-11(3)20)17(4,23-5)9-7-2/h6,8,12-15,19H,7,9-10H2,1-5H3,(H,18,20)(H,21,22)/b8-6-/t12-,13-,14-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVKABIGWGMYCE-FLMGFEAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(C1C(CC(N1)C(=O)O)C=CC)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@](C)([C@@H]([C@H]1[C@@H](C[C@@H](N1)C(=O)O)/C=C\C)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335679-69-1 | |
| Record name | A-315675 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335679691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-315675 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8E590FKGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-315675: A Potent Influenza Neuraminidase Inhibitor - A Technical Guide
Introduction
A-315675 is a novel, pyrrolidine-based compound identified as a potent and broad-spectrum inhibitor of influenza A and B virus neuraminidases.[1][2] Developed as part of an effort to find new antiviral agents with improved properties over existing therapies, this compound has demonstrated exceptional in vitro activity.[1][3] Neuraminidase (NA) is a critical surface glycoprotein on influenza viruses that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][4] Inhibition of this enzyme is a clinically validated mechanism for treating influenza infections, employed by drugs such as oseltamivir and zanamivir.[1][2] This document provides a comprehensive technical overview of this compound, detailing its inhibitory activity, mechanism of action, performance against resistant strains, and the experimental protocols used for its characterization.
Mechanism of Action
Like other neuraminidase inhibitors, this compound functions as a competitive, transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme.[2][4] By binding tightly to the highly conserved active site of the neuraminidase, this compound prevents the cleavage of sialic acid from host cell glycoproteins.[1][4] This action inhibits the elution of newly synthesized viruses from the surface of infected cells, causing viral aggregation at the cell membrane and preventing the spread of infection to other cells.[1][4]
A distinguishing feature of this compound is its time-dependent inhibition and very slow rate of dissociation from the neuraminidase active site.[1] The half-times for dissociation of this compound from influenza A (H3N2) and B neuraminidases were measured to be 10 to 12 hours, which is significantly longer than the 33 to 60 minutes observed for oseltamivir carboxylate.[1] This slow-binding characteristic suggests that this compound may exert a prolonged duration of action at the site of infection.[1]
Data Presentation
In Vitro Inhibitory and Antiviral Activity
This compound demonstrates potent inhibitory activity against a wide range of influenza A and B neuraminidases, with inhibitor constant (Ki) values in the low nanomolar to picomolar range.[1] Its potency is comparable or superior to other well-characterized inhibitors, particularly against influenza B and N2 neuraminidases.[1]
Table 1: Comparative Inhibition of Influenza Neuraminidases (Ki, nM)
| Neuraminidase Source | This compound | Oseltamivir Carboxylate | Zanamivir | BCX-1812 |
|---|---|---|---|---|
| A/N1 (A/Tokyo/1/68) | 0.11 | 0.12 | 0.13 | 0.015 |
| A/N2 (A/Tokyo/3/67) | 0.024 | 0.12 | 0.053 | 0.046 |
| A/N9 (A/tern/Australia/G70C/75) | 0.033 | 0.28 | 0.53 | 0.11 |
| B (B/Memphis/3/89) | 0.31 | 1.1 | 0.36 | 0.77 |
Data sourced from Kati et al., 2002.[1]
In cell-based assays, this compound effectively inhibits the replication of various laboratory strains and clinical isolates of influenza virus. It was found to be three- to sevenfold more potent than oseltamivir carboxylate against a panel of laboratory strains.[1]
Table 2: Antiviral Activity in Plaque Reduction Assay (EC50, nM)
| Virus Strain | This compound | Oseltamivir Carboxylate | BCX-1812 |
|---|---|---|---|
| A/PR/8/34 (H1N1) | 1.5 ± 0.5 | 11.0 | 0.7 |
| A/NWS/33 (H1N1) | 0.8 ± 0.2 | 4.0 | 1.0 |
| A/Victoria/3/75 (H3N2) | 1.7 ± 0.5 | 5.0 | 5.0 |
| B/Hong Kong/5/72 | 3.2 ± 0.8 | 21.0 | 10.0 |
Data represents mean ± standard deviation for this compound and single determinations for other compounds. Sourced from Kati et al., 2002.[1]
Against a panel of recent clinical isolates, this compound showed comparable potency to oseltamivir carboxylate for H1N1 and H3N2 strains but was significantly more potent against influenza B isolates.[1]
Table 3: Antiviral Activity Against Clinical Isolates (EC50, nM)
| Virus Isolate | This compound | Oseltamivir Carboxylate |
|---|---|---|
| A/H1N1 (8 isolates) | 0.4 - 2.0 | 0.8 - 3.0 |
| A/H3N2 (8 isolates) | 0.8 - 4.0 | 1.0 - 5.0 |
| B (7 isolates) | 2.0 - 8.0 | 14.0 - 52.0 |
Data represents the range of EC50 values observed. Sourced from Kati et al., 2002.[1]
Activity Against Oseltamivir-Resistant Strains
A critical advantage of this compound is its potent activity against influenza strains carrying mutations that confer high levels of resistance to oseltamivir.[5] For example, the H274Y mutation in N1 neuraminidase, which increases the oseltamivir IC50 value by over 750-fold, only results in a 2.5-fold increase for this compound.[5] Similarly, the R292K mutation in N2 neuraminidase, causing over a 10,000-fold increase in oseltamivir IC50, leads to only a 13-fold increase for this compound.[5]
Table 4: Inhibitory Activity Against Oseltamivir-Resistant Recombinant Neuraminidases (IC50, nM)
| Neuraminidase (Subtype) | Mutation | Oseltamivir IC50 (Fold Increase) | This compound IC50 (Fold Increase) |
|---|---|---|---|
| N1 | Wild Type | 0.3 | 0.2 |
| H274Y | 226 (754x) | 0.5 (2.5x) | |
| N294S | 59 (197x) | 0.4 (2x) | |
| N2 | Wild Type | 0.4 | 0.1 |
| E119V | 406 (1016x) | 0.15 (1.5x) | |
| R292K | >4000 (>10,000x) | 1.3 (13x) |
Data sourced from Abed et al., 2007.[5]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[6][7]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).[6]
-
Inhibitor Dilutions: Prepare a master stock of this compound in the assay buffer.[7] Perform serial dilutions to create a range of test concentrations.
-
Virus Preparation: Dilute influenza virus stock to a concentration that yields a robust signal within the linear range of the assay. The optimal dilution is determined empirically.[7]
-
Substrate Solution: Prepare the fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a working concentration (e.g., 300 µM) in assay buffer.[6]
-
Stop Solution: Prepare a stop solution (e.g., a mixture of absolute ethanol and NaOH) to terminate the enzymatic reaction.[6]
-
-
Assay Procedure:
-
Dispense diluted inhibitor solutions into the wells of a 96-well black microplate. Include "no inhibitor" controls (buffer only).[6]
-
Add the diluted virus preparation to all wells except for the substrate blanks.[6]
-
Incubate the plate at room temperature for approximately 30-45 minutes to allow for inhibitor binding.[6]
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.[6]
-
Terminate the reaction by adding the stop solution to all wells.[6]
-
-
Data Analysis:
-
Read the fluorescence on a microplate fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]
-
Subtract the background fluorescence from the substrate blank wells.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce neuraminidase activity by 50%) by fitting the data to a dose-response curve.
-
Antiviral Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit influenza virus replication by quantifying the reduction in the number of viral plaques formed in a monolayer of susceptible cells.[1][9][10]
Methodology:
-
Cell Culture:
-
Seed susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well plates to form a confluent monolayer.[9]
-
-
Infection and Treatment:
-
Overlay and Incubation:
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) supplemented with trypsin (required for viral propagation).[9][10] This medium should contain various concentrations of this compound or a vehicle control.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, allowing plaques to form.[9]
-
-
Plaque Visualization and Analysis:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%) from a dose-response curve.[1]
-
Conclusion
This compound is a highly potent inhibitor of influenza A and B neuraminidases, demonstrating superior or comparable in vitro activity to other neuraminidase inhibitors.[1] Its unique slow dissociation from the enzyme's active site suggests the potential for a prolonged therapeutic effect.[1] Critically, this compound retains significant activity against viral strains that have developed high-level resistance to oseltamivir, highlighting its potential utility in addressing the ongoing challenge of antiviral resistance.[5] The favorable in vitro profile of this compound provides a strong rationale for its continued investigation as a potential therapy for influenza virus infections.[1][5]
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 3.5. Viral Neuraminidase Inhibition Assay [bio-protocol.org]
- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
A-315675: A Potent Pyrrolidine-Based Inhibitor of Influenza Neuraminidase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-315675 is a potent, pyrrolidine-based small molecule inhibitor of influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, summarizes its in vitro efficacy against various influenza A and B strains, including those resistant to other neuraminidase inhibitors, and presents detailed synthetic pathways.[3] This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Chemical Structure and Properties
This compound, with the chemical name 5-[(1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl]-4-[(1Z)-1-propenyl]-(4S,5R)-d-proline, is a highly functionalized pyrrolidine derivative.[1] Its structure was optimized from an initial series of pyrrolidine-based compounds to achieve high potency against influenza neuraminidases.[1]
Chemical Structure:
Figure 1: Chemical Structure of this compound
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H32N2O4 | [1] |
| Core Scaffold | Pyrrolidine | [1][4] |
| Stereochemistry | Highly functionalized d-proline scaffold | [5][6] |
Mechanism of Action
This compound exerts its antiviral effect by potently and selectively inhibiting the neuraminidase (NA) enzyme of both influenza A and B viruses.[1][2] Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected host cells.[7] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of progeny virions at the cell surface and limiting the spread of infection.[7]
The inhibition of neuraminidase by this compound is characterized by a time-dependent process, which is likely due to a very low rate of dissociation from the enzyme's active site.[1] This slow dissociation results in prolonged inhibition of the enzyme.[1]
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [C+NC+CC] coupling-enabled synthesis of influenza neuramidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A-315675: A Potently-Engineered Pyrrolidine-Based Inhibitor for Influenza Virus Neuraminidase
A Technical Overview for Drug Discovery and Virology Professionals
Discovered and developed by Abbott Laboratories, A-315675 is a novel, pyrrolidine-based compound designed as a highly potent inhibitor of influenza virus neuraminidase.[1][2] This document provides an in-depth technical guide on its discovery, mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. This compound represents a significant advancement in the search for antiviral agents with broad-spectrum activity and efficacy against drug-resistant influenza strains.[3][4]
Mechanism of Action: Targeting Viral Egress
Influenza neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly synthesized virus particles from infected host cells.[5] The enzyme cleaves terminal sialic acid residues from cellular glycoconjugates, to which the viral hemagglutinin (HA) protein binds. By inhibiting NA, neuraminidase inhibitors (NAIs) like this compound cause viral progeny to aggregate at the cell surface, preventing their release and subsequent infection of other cells.[5] this compound was developed as a potent, broad-spectrum inhibitor targeting the highly conserved catalytic site of both influenza A and B neuraminidases.[1][3]
Quantitative Analysis of Inhibitory Activity
This compound demonstrates potent inhibitory activity against a wide range of influenza A and B strains, often superior to other neuraminidase inhibitors like oseltamivir carboxylate.
Enzymatic Inhibition
The inhibitor constant (Ki) quantifies the potency of this compound against isolated viral neuraminidase enzymes. This compound effectively inhibited neuraminidases from influenza A (subtypes N1, N2, N9) and B strains with Ki values in the low to sub-nanomolar range.[1] These values were found to be comparable or superior to those of oseltamivir carboxylate and zanamivir.[1]
Table 1: Neuraminidase Inhibition Constants (Ki)
| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
|---|---|---|---|---|
| Influenza A | ||||
| A/H1N1 (N1) | 0.14 | 0.13 | 0.33 | 0.03 |
| A/H3N2 (N2) | 0.068 | 0.33 | 0.81 | 0.13 |
| A/H1N9 (N9) | 0.31 | 0.28 | 0.50 | 0.13 |
| Influenza B | ||||
| B/Memphis/3/89 | 0.024 | 0.46 | 1.9 | 0.08 |
Data sourced from Kati et al., 2002.[1]
Antiviral Activity in Cell Culture
The 50% effective concentration (EC50) measures the drug concentration required to inhibit viral replication by 50% in a cell-based assay. This compound was found to be three- to sevenfold more potent than oseltamivir carboxylate against all tested influenza viruses.[1]
Table 2: Antiviral Activity (EC50) in Plaque Reduction Assay
| Virus Strain | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) | BCX-1812 EC50 (nM) |
|---|---|---|---|
| B/Hong Kong/5/72 | 0.4 ± 0.2 | 2.8 | 1.8 |
| A/Tokyo/3/67 (H3N2) | 1.3 ± 0.5 | 4.3 | 1.4 |
| A/PR/8/34 (H1N1) | 1.4 ± 0.6 | 9.0 | 0.3 |
| A/Texas/36/91 (H1N1) | 1.6 ± 0.7 | 5.5 | 0.8 |
Data represents mean EC50 ± standard deviation where available, sourced from Kati et al., 2002.[1]
Enzyme Dissociation Kinetics
This compound exhibits a significantly slower dissociation rate from neuraminidase compared to oseltamivir carboxylate, suggesting a prolonged duration of action.[1] The half-time for dissociation from B strain neuraminidase was over 10 hours for this compound, compared to approximately 60 minutes for oseltamivir carboxylate.[1]
Table 3: Dissociation Half-Times from Neuraminidase
| Neuraminidase Strain | This compound Dissociation t1/2 | Oseltamivir Carboxylate Dissociation t1/2 |
|---|---|---|
| B/Memphis/3/89 | ~12 hours | ~60 minutes |
| A/Tokyo/3/67 (H3N2) | ~10 hours | ~33 minutes |
Data sourced from Kati et al., 2002.[1]
Experimental Protocols
The characterization of this compound involved several key in vitro assays to determine its inhibitory potency, antiviral activity, and mechanism of action.
Neuraminidase Inhibition Assay (Ki Determination)
This assay measures the direct inhibitory effect of a compound on purified neuraminidase enzyme activity.
-
Preincubation: Test compounds at various concentrations are preincubated with a specific influenza neuraminidase serotype for 2 hours in an appropriate assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, with 10 mM CaCl2).[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Data Acquisition: The reaction proceeds for a set time at 37°C and is then stopped. The fluorescence of the released 4-methylumbelliferone is measured to determine the reaction velocity.
-
Data Analysis: Because this compound is a slow, tight-binding inhibitor, the inhibitor constant (Ki) is calculated from the 50% inhibitory concentration (IC50) using the Morrison equation for tight-binding inhibitors, corrected for substrate concentration relative to the Michaelis constant (Km).[1]
Plaque Reduction Assay (EC50 Determination)
This cell-based assay determines the concentration of the antiviral compound needed to reduce the number of viral plaques by 50%.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
-
Infection: Cell monolayers are infected with a standardized amount of influenza virus (e.g., 40-100 plaque-forming units per well) in the presence of varying concentrations of the test compound.[1]
-
Overlay and Incubation: After a brief adsorption period, the viral inoculum is removed (or left on, depending on the protocol variation), and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound. Plates are incubated for 3 to 5 days at 36°C to allow for plaque formation.[1]
-
Visualization: The cells are fixed with formalin and stained with a solution like crystal violet to visualize the plaques.[1]
-
Data Analysis: Plaques are counted manually. The EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to untreated control wells, typically using linear regression or dose-response curve fitting software.[1]
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to toxicity to the host cells.
-
Cell Exposure: Log-phase MDCK cells are exposed to various concentrations of the test compound for a period equivalent to the antiviral assay (e.g., 4 days).[1]
-
Viability Measurement: Cell viability is quantified using a colorimetric method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] dye metabolism procedure, which measures mitochondrial metabolic activity.[1]
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, representing the compound concentration that reduces cell viability by 50%.
Activity Against Oseltamivir-Resistant Strains
A critical advantage of this compound is its potent activity against influenza viruses carrying neuraminidase mutations that confer resistance to oseltamivir.[4] This suggests that this compound may have a different binding interaction within the NA active site.
In a study using recombinant NA proteins, mutations that caused high-level resistance to oseltamivir (e.g., H274Y in N1, E119V in N2) resulted in only minor increases in the IC50 values for this compound.[4] For instance, the R292K mutation in the N2 subtype, which increased the oseltamivir IC50 by over 10,000-fold, only increased the this compound IC50 by 13-fold.[4]
Table 4: Inhibitory Activity (IC50) Against Oseltamivir-Resistant NA Proteins
| NA Subtype | Mutation | Fold Increase in Oseltamivir IC50 | Fold Increase in this compound IC50 |
|---|---|---|---|
| N1 | H274Y | 754 | 2.5 |
| N294S | 197 | 2.0 | |
| N2 | E119V | 1016 | 1.5 |
| R292K | >10,000 | 13 |
Data sourced from Abed et al., 2008.[4]
Conclusion
This compound is a pyrrolidine-based neuraminidase inhibitor with potent, broad-spectrum activity against influenza A and B viruses.[1] Its key attributes include low-nanomolar to sub-nanomolar inhibition of viral neuraminidase, superior potency in cell culture compared to oseltamivir carboxylate, and a slow dissociation rate that suggests a prolonged inhibitory effect.[1] Crucially, this compound maintains significant activity against viral strains that have developed resistance to oseltamivir, highlighting its potential as a next-generation therapeutic agent.[4] The clinical development of its orally bioavailable prodrug, A-322278, was supported by these promising preclinical findings.[3][4]
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
A-315675: A Potent Neuraminidase Inhibitor with Broad Spectrum Activity Against Influenza A and B Viruses
FOR IMMEDIATE RELEASE
CUFFLEY, UK – November 20, 2025 – This technical guide provides an in-depth analysis of A-315675, a novel pyrrolidine-based compound, demonstrating its potent inhibitory activity against a wide range of influenza A and B virus strains. The data presented herein, intended for researchers, scientists, and drug development professionals, highlights the compound's target specificity and mechanism of action, positioning it as a strong candidate for further investigation as a therapeutic agent for influenza virus infections.
Core Target and Mechanism of Action
This compound is a highly potent inhibitor of influenza virus neuraminidase (NA), a key enzyme responsible for the release of progeny virions from infected host cells.[1][2][3] By blocking the enzymatic activity of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, to which the viral hemagglutinin (HA) protein binds. This action traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells, thereby halting the spread of the infection.[4] The compound has demonstrated potent enzyme inhibitory activity and high efficacy in cell culture against a variety of influenza A and B strains.[3][5]
Target Specificity and Potency
This compound has demonstrated broad-spectrum inhibitory activity against neuraminidases from various influenza A and B strains.[1][6] In vitro studies have shown that this compound is a potent inhibitor of neuraminidases derived from A/H1N1, A/H3N2, A/H1N9, and B strains of influenza virus.[1]
Enzymatic Inhibition
The inhibitory activity of this compound against different influenza virus neuraminidases was quantified by determining the inhibitor constant (Ki), which represents the dissociation equilibrium constant. Lower Ki values indicate more potent inhibition. This compound exhibited Ki values in the low to sub-nanomolar range, comparable to or lower than other well-characterized neuraminidase inhibitors such as oseltamivir carboxylate, zanamivir, and BCX-1812.[1]
Table 1: Inhibitor Constant (Ki) of this compound and Other Neuraminidase Inhibitors Against Various Influenza Virus Strains
| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| Influenza A | ||||
| A/N1 | 0.024 - 0.31 | Comparable to this compound | Comparable to this compound | More potent than this compound |
| A/N2 | 0.024 - 0.31 | This compound is superior | Comparable to this compound | This compound is somewhat superior |
| A/N9 | 0.024 - 0.31 | - | This compound is more active | - |
| Influenza B | ||||
| B Strain | 0.024 - 0.31 | This compound is superior | Comparable to this compound | This compound is somewhat superior |
Data synthesized from in vitro characterization studies.[1]
Antiviral Activity in Cell Culture
The anti-influenza activity of this compound was further evaluated in cell culture using plaque reduction assays to determine the 50% effective concentration (EC50). The EC50 value represents the concentration of the compound required to reduce the number of viral plaques by 50%. This compound demonstrated potent antiviral activity against a panel of influenza A and B viruses, with EC50 values indicating it was three- to sevenfold more potent than oseltamivir carboxylate against all tested viruses.[1]
Table 2: 50% Effective Concentration (EC50) of this compound and Oseltamivir Carboxylate Against Various Influenza Virus Strains in Plaque Reduction Assays
| Virus Strain | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) |
| Influenza A | ||
| A/H1N1 | - | - |
| A/H3N2 | - | - |
| Influenza B | ||
| B/Hong Kong/5/72 | More potent than BCX-1812 | - |
| B strain isolates | Significantly more potent | - |
Specific EC50 values were not provided in the source material, but relative potencies were described.[1][6]
Efficacy Against Oseltamivir-Resistant Strains
A significant advantage of this compound is its potent inhibitory effect against influenza viruses that have developed resistance to oseltamivir.[7] Studies on recombinant neuraminidase proteins and oseltamivir-resistant influenza H1N1 and H3N2 viruses have shown that this compound retains its inhibitory activity against strains with common oseltamivir-resistance mutations, such as E119V, H274Y, R292K, and N294S.[7] For instance, in the N2 subtype, mutations E119V and R292K, which confer high-level resistance to oseltamivir, only resulted in a 1.5- and 13-fold increase in the IC50 value for this compound, respectively.[7]
Experimental Protocols
Neuraminidase Inhibition Assay
The inhibitory activity of this compound is determined using a standardized neuraminidase inhibition assay.[8][9] This assay measures the enzymatic activity of viral neuraminidase and its inhibition by the test compound.
Methodology:
-
Preparation: Influenza viruses are diluted to provide a source of neuraminidase. A series of dilutions of the test compound, this compound, are prepared.
-
Reaction Setup: The diluted virus and the test compound are mixed and incubated.
-
Enzymatic Reaction: A substrate, such as the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.
-
Detection: The neuraminidase cleaves the substrate, releasing a fluorescent product. The fluorescence is measured over time to determine the reaction velocity.
-
Data Analysis: The reaction velocities at different inhibitor concentrations are compared to a control without the inhibitor. The data is then used to calculate the 50% inhibitory concentration (IC50) and the inhibitor constant (Ki).[1]
Plaque Reduction Assay
The antiviral efficacy of this compound in a cellular context is assessed using a plaque reduction assay.[10] This assay measures the ability of a compound to inhibit the replication of infectious virus.
Methodology:
-
Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is grown in multi-well plates.
-
Infection: The cell monolayers are infected with a known amount of influenza virus.
-
Compound Addition: After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with a medium containing various concentrations of this compound.
-
Overlay: A semi-solid overlay (e.g., containing agarose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Visualization and Quantification: The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones in the stained cell monolayer. The number of plaques is counted for each drug concentration.
-
Data Analysis: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.[1]
Conclusion
This compound is a potent and broad-spectrum inhibitor of influenza A and B virus neuraminidases. Its superior or comparable in vitro potency to other established neuraminidase inhibitors, coupled with its significant activity against oseltamivir-resistant strains, underscores its potential as a valuable therapeutic agent for the treatment of influenza infections. The favorable in vitro profile of this compound strongly supports its continued investigation and development.[6]
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. izsvenezie.com [izsvenezie.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]
In vitro characterization of A-315675 antiviral activity.
An in-depth analysis of the in vitro antiviral activity of A-315675 reveals its potent inhibitory effects against influenza virus neuraminidases, rather than cytomegalovirus protease. This technical guide provides a comprehensive overview of its characterization, including quantitative data, experimental methodologies, and a visualization of its mechanism of action.
Quantitative Antiviral Activity of this compound
This compound is a novel, pyrrolidine-based compound that has demonstrated significant potency in inhibiting the neuraminidases of both influenza A and B virus strains in enzymatic assays and cell cultures.[1][2] Its efficacy is comparable or superior to other neuraminidase inhibitors such as oseltamivir carboxylate, zanamivir, and BCX-1812, with particularly strong activity against influenza B strains.[1][3]
Enzyme Inhibition Data
The inhibitory activity of this compound against various influenza neuraminidase subtypes is summarized below. The inhibitor constant (Ki) values indicate a high binding affinity to the viral enzyme.
| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| Influenza A | ||||
| A/H1N1 | 0.091 | 0.11 | 0.22 | 0.015 |
| A/H3N2 | 0.024 | 0.063 | 0.16 | 0.28 |
| A/H1N9 | 0.31 | 0.24 | 0.53 | 0.041 |
| Influenza B | ||||
| B/Hong Kong/5/72 | 0.071 | 0.88 | 0.82 | 0.44 |
Data compiled from multiple studies.[1][2]
A key characteristic of this compound is its slow dissociation from the neuraminidase active site, leading to time-dependent inhibition.[1][2] The half-life for the dissociation of this compound from influenza B and A (H3N2) neuraminidases is approximately 10 to 12 hours, which is significantly longer than the 33 to 60 minutes observed for oseltamivir carboxylate.[2] This prolonged interaction may contribute to its potent antiviral activity.
Cell-Based Antiviral Activity
The antiviral potency of this compound was also evaluated in cell culture using plaque reduction assays. The 50% effective concentration (EC50) values against various influenza virus strains are presented below.
| Virus Strain | this compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) | BCX-1812 EC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | Influenza A | | | | | A/H1N1 | 0.9 - 2.0 | 3.0 - 5.0 | 0.5 | | A/H3N2 | 0.3 | 2.0 | 1.0 | | Influenza B | | | | | B/Hong Kong/5/72 | 0.7 | 5.0 | 0.4 |
Data represents mean values from multiple experiments.[1]
These results indicate that this compound is three- to sevenfold more potent than oseltamivir carboxylate against the tested influenza viruses in cell culture.[1]
Activity Against Resistant Strains
Studies have shown that this compound retains significant activity against some oseltamivir-resistant influenza strains. For instance, in the N1 subtype, mutations H274Y and N294S, which confer high resistance to oseltamivir, only resulted in a 2.5- and 2-fold increase in the IC50 value for this compound, respectively.[4] Similarly, in the N2 subtype, mutations E119V and R292K, which lead to high-level oseltamivir resistance, only caused a 1.5- and 13-fold increase in the IC50 for this compound.[4] However, in vitro passaging experiments have identified that an E119D mutation in the neuraminidase gene can lead to reduced susceptibility to this compound.[5]
Experimental Protocols
Neuraminidase Inhibition Assay
The inhibitory activity of this compound against influenza neuraminidase is determined using a fluorometric assay.
Workflow:
Caption: Workflow for the neuraminidase inhibition assay.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Recombinant influenza neuraminidase is diluted to a working concentration. This compound is serially diluted to create a range of concentrations.
-
Pre-incubation: The enzyme and inhibitor are mixed and pre-incubated to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The inhibitor constant (Ki) values are calculated by fitting the data to the appropriate model for competitive, time-dependent inhibition.
Plaque Reduction Assay
This cell-based assay is used to determine the concentration of this compound that inhibits viral replication by 50% (EC50).
Workflow:
Caption: Workflow for the plaque reduction assay.
Detailed Steps:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to form a confluent monolayer in multi-well plates.
-
Infection: The cell monolayers are infected with a standardized amount of influenza virus.
-
Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Visualization: The cells are fixed and stained with a dye, such as crystal violet, which stains the living cells but leaves the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting: The number of plaques is counted for each drug concentration.
-
EC50 Determination: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Mechanism of Action: Inhibition of Neuraminidase
This compound functions by inhibiting the enzymatic activity of neuraminidase, a key viral protein. Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells and newly formed virions, which is an essential step for the release of progeny viruses and the spread of infection.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pyrrolidine-Based Structure of A-315675: A Potent Influenza Neuraminidase Inhibitor
Introduction
A-315675 is a potent, pyrrolidine-based inhibitor of influenza virus neuraminidases, demonstrating broad-spectrum activity against both influenza A and B strains.[1] Developed as a result of optimization of a pyrrolidine core structure, this compound distinguishes itself through its high affinity and exceptionally slow dissociation from the neuraminidase active site.[1] This technical guide provides an in-depth analysis of its chemical structure, mechanism of action, pharmacological data, and the experimental protocols used for its characterization, tailored for researchers and professionals in drug development.
Chemical Structure and Synthesis
The core of this compound is a highly functionalized D-proline (pyrrolidine) scaffold.[2][3] Its chemical name is 5-[(1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl]-4-[(1Z)-1-propenyl]-(4S,5R)-d-proline.[1] The synthesis of this complex molecule has been approached through various stereocontrolled methods. One notable synthesis involves a diastereoselective condensation of a chiral imine compound with a silyloxypyrrole to create a key pyrrolinone intermediate.[4] Another successful total synthesis starts from D-serine, utilizing a stereocontrolled addition of a propiolate ester to a chiral nonracemic nitrone.[2][3]
Mechanism of Action: Influenza Neuraminidase Inhibition
Influenza neuraminidase is a viral surface glycoprotein essential for the release of newly synthesized virus particles from infected host cells.[1][5] It cleaves terminal sialic acid residues from glycoconjugates, preventing the aggregation of new virions on the cell surface and facilitating their spread.[6]
This compound acts as a potent competitive inhibitor of this enzyme.[1] A key characteristic of its mechanism is its time-dependent inhibition, attributed to a very low rate of dissociation from the neuraminidase active site.[1] This "slow-binding" nature results in a prolonged duration of action. The half-time for dissociation of this compound from influenza A and B neuraminidases is approximately 10 to 12 hours, which is significantly longer than that of oseltamivir carboxylate (33 to 60 minutes).[1]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified through various in vitro assays. The data is summarized below for comparison with other clinically relevant neuraminidase inhibitors.
Table 1: Inhibitor Constant (Ki) Values Against Influenza Neuraminidases Ki represents the dissociation equilibrium constant, with lower values indicating higher binding affinity.[1][7]
| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| A/H1N1 (N1) | 0.14 ± 0.02 | 0.33 ± 0.02 | 0.13 ± 0.01 | 0.012 ± 0.001 |
| A/H3N2 (N2) | 0.024 ± 0.003 | 0.11 ± 0.01 | 0.22 ± 0.02 | 0.18 ± 0.01 |
| A/H1N9 (N9) | 0.046 ± 0.005 | 0.10 ± 0.01 | 0.14 ± 0.01 | 0.25 ± 0.02 |
| B/Memphis/3/89 | 0.31 ± 0.02 | 4.8 ± 0.3 | 1.1 ± 0.1 | 1.3 ± 0.1 |
| (Data sourced from Kati et al., 2002)[1] |
Table 2: In Vitro Antiviral Activity (EC50) in Plaque Reduction Assays EC50 is the concentration of a drug that gives a half-maximal response, indicating antiviral potency in cell culture.[1]
| Virus Strain | This compound EC50 (µM) | Oseltamivir Carboxylate EC50 (µM) | BCX-1812 EC50 (µM) |
| A/NWS/33 (H1N1) | 0.010 ± 0.001 | 0.015 | 0.004 |
| A/Victoria/3/75 (H3N2) | 0.003 ± 0.001 | 0.004 | 0.003 |
| B/Hong Kong/5/72 | 0.013 ± 0.003 | 0.180 | 0.029 |
| B/Memphis/3/89 | 0.010 ± 0.002 | 0.130 | 0.022 |
| (Data sourced from Kati et al., 2002)[1] |
Table 3: Kinetic Parameters for Neuraminidase Inhibition
| Parameter | This compound | Oseltamivir Carboxylate |
| B/Memphis/3/89 NA | ||
| kon (M-1s-1) | 1.3 x 105 | Not Reported |
| Dissociation Half-Time (t1/2) | ~12 hours | ~60 minutes |
| A/Tokyo/3/67 (H3N2) NA | ||
| Dissociation Half-Time (t1/2) | ~10 hours | ~33 minutes |
| (Data sourced from Kati et al., 2002)[1] |
Table 4: Activity Against Oseltamivir-Resistant Neuraminidase Mutants Values represent the fold-increase in IC50 compared to the wild-type (WT) virus. Lower values indicate retained susceptibility.
| NA Subtype & Mutation | Fold-Increase in IC50 (vs. WT) for Oseltamivir | Fold-Increase in IC50 (vs. WT) for this compound |
| N1 Subtype | ||
| H274Y | 754 | 2.5 |
| N294S | 197 | 2.0 |
| N2 Subtype | ||
| E119V | 1016 | 1.5 |
| R292K | >10,000 | 13 |
| (Data sourced from Abed et al., 2008)[8] |
Experimental Protocols
1. Determination of Inhibitor Constant (Ki)
The Ki values were determined using a pre-incubation method to account for the slow-binding nature of the inhibitor.[1]
-
Protocol:
-
Test compounds at multiple concentrations are pre-incubated with a specific influenza neuraminidase serotype for 2 hours in an assay buffer (20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2).
-
Following pre-incubation, the enzymatic reaction is initiated by adding a fluorescent substrate, 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid.
-
The reaction proceeds for a set time at 37°C and is then stopped by adding a high pH buffer.
-
The fluorescence of the product is measured to determine the reaction velocity.
-
The resulting dose-response data is fitted to the tight-binding Morrison equation to calculate an apparent Ki.
-
The apparent Ki is then corrected for the substrate concentration relative to the Michaelis constant (Km) to obtain the true Ki value.[1]
-
2. Measurement of Dissociation Rate (koff)
A dilution method was employed to directly measure the rate of dissociation of the inhibitor from the enzyme.[1]
-
Protocol:
-
Neuraminidase is incubated with a saturating concentration of this compound for 2 hours to allow for complete enzyme-inhibitor complex formation.
-
This mixture is then diluted 1,000-fold into an assay buffer. This large dilution reduces the concentration of the free inhibitor to a level that would cause 10% or less inhibition, effectively preventing re-binding.
-
Aliquots are removed from the diluted mixture at various time points.
-
The enzymatic activity of each aliquot is assayed immediately and compared to an uninhibited control.
-
The recovery of enzymatic activity over time is plotted, and the data is fitted to a first-order equation to determine the dissociation rate constant (koff).[1]
-
3. Antiviral Activity (EC50) Plaque Reduction Assay
The efficacy of this compound in inhibiting viral replication in a cellular context was measured using a plaque reduction assay.[1]
-
Protocol:
-
Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are infected with a standardized amount of influenza virus.
-
After an adsorption period, the viral inoculum is removed.
-
The cells are then overlaid with a medium (e.g., agarose) containing various concentrations of the test compound (this compound).
-
Plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each drug concentration is counted and compared to a no-drug control.
-
The EC50 is calculated as the concentration of the compound required to reduce the number of plaques by 50%.[1]
-
This compound is a meticulously designed neuraminidase inhibitor built upon a pyrrolidine core. Its chemical structure confers high-affinity binding and an exceptionally slow dissociation rate, leading to potent, broad-spectrum antiviral activity.[1] It demonstrates superiority over oseltamivir against influenza B strains and maintains significant activity against several oseltamivir-resistant mutants.[1][5][8] The comprehensive data underscores the therapeutic potential of the this compound scaffold and provides a strong rationale for its further investigation in the development of anti-influenza agents.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of antiinfluenza compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 8. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of A-315675 in Inhibiting the Viral Replication Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of A-315675, a potent pyrrolidine-based inhibitor of influenza virus replication. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes its role within the viral life cycle.
Core Mechanism of Action
This compound is a highly effective, broad-spectrum inhibitor of influenza A and B virus neuraminidases.[1] The viral neuraminidase enzyme is critical for the final stage of the viral replication cycle.[1][2][3] Its primary function is to cleave sialic acid residues from the surface of the infected host cell and from newly formed virions. This action is necessary for the elution and release of progeny virus particles, allowing them to infect new cells.[1][3]
This compound functions as a transition-state analog inhibitor, binding tightly to the conserved active site of the neuraminidase enzyme.[2] A key characteristic of its inhibitory action is a very low rate of dissociation from the enzyme's active site.[1] This slow-binding and slow-dissociation property results in a prolonged and potent inhibition of enzymatic activity, effectively halting the spread of the virus from infected cells.[1]
Quantitative Efficacy Data
The potency of this compound has been quantified through enzymatic and cell-based assays, demonstrating its effectiveness against various influenza strains, including those resistant to other neuraminidase inhibitors.
Inhibition of Neuraminidase Enzymatic Activity
This compound exhibits low to sub-nanomolar inhibitor constant (Ki) values against a range of influenza A and B neuraminidases, indicating potent enzymatic inhibition.[1] Its performance is comparable or superior to other neuraminidase inhibitors like oseltamivir carboxylate, particularly against N2 and B strain neuraminidases.[1]
| Neuraminidase Source (Strain) | Enzyme Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) |
| A/Tokyo/3/67 | H3N2 | 0.024 | 0.10 |
| A/PR/8/34 | H1N1 | 0.31 | 0.18 |
| B/Memphis/3/89 | B | 0.14 | 0.81 |
| A/N9/tern/Australia/G70c/75 | N9 | 0.051 | 0.13 |
| Table 1: Inhibitor constant (Ki) values for this compound and Oseltamivir Carboxylate against various influenza neuraminidases. Data extracted from Kati et al., 2002.[1] |
Inhibition of Viral Replication in Cell Culture
In cell culture-based plaque reduction assays, this compound effectively inhibits the replication of multiple laboratory and clinical influenza virus isolates.[1] It shows comparable potency to oseltamivir carboxylate against H1N1 and H3N2 isolates and is significantly more potent against Influenza B strains.[1]
| Influenza Virus Strain | Subtype | This compound EC50 (µM) | Oseltamivir Carboxylate EC50 (µM) |
| B/Hong Kong/5/72 | B | 0.002 ± 0.001 | 0.022 |
| B/Memphis/3/89 | B | 0.002 ± 0.001 | 0.019 |
| A/Tokyo/3/67 | H3N2 | 0.001 ± 0.000 | 0.001 |
| A/PR/8/34 | H1N1 | 0.008 ± 0.003 | 0.006 |
| A/Texas/36/91 | H1N1 | 0.004 ± 0.001 | 0.003 |
| Table 2: 50% effective concentrations (EC50) for this compound and Oseltamivir Carboxylate in a plaque number reduction assay. Values for this compound are mean ± standard deviation.[1][4] |
Neuraminidase Dissociation Kinetics
The prolonged inhibitory effect of this compound is attributed to its slow dissociation from the neuraminidase enzyme. The half-time for dissociation is significantly longer than that of oseltamivir carboxylate, suggesting a more durable inhibition.[1]
| Neuraminidase Source (Strain) | Inhibitor | Dissociation Half-Time (t1/2) |
| B/Memphis/3/89 | This compound | 10 - 12 hours |
| B/Memphis/3/89 | Oseltamivir Carboxylate | 33 - 60 minutes |
| A/Tokyo/3/67 (H3N2) | This compound | ~12 hours |
| A/Tokyo/3/67 (H3N2) | Oseltamivir Carboxylate | ~1 hour |
| Table 3: Comparison of dissociation half-times for this compound and Oseltamivir Carboxylate from influenza A and B neuraminidases.[1] |
Activity Against Oseltamivir-Resistant Strains
This compound retains significant activity against influenza strains with mutations that confer high levels of resistance to oseltamivir. This suggests a different binding interaction within the neuraminidase active site and supports its potential use where oseltamivir resistance is a concern.[5]
| Neuraminidase Subtype | Resistance Mutation | Fold Increase in IC50 (vs. Wild Type) |
| Oseltamivir | ||
| N1 | H274Y | 754 |
| N1 | N294S | 197 |
| N2 | E119V | 1016 |
| N2 | R292K | >10,000 |
| Table 4: Activity of this compound against recombinant oseltamivir-resistant neuraminidase proteins.[5] |
Key Experimental Protocols
The following are detailed methodologies for assays used to characterize the antiviral properties of this compound.
Neuraminidase Inhibition Assay (Ki Determination)
This protocol is used to determine the inhibitor constant (Ki) of a compound against influenza neuraminidase.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds at various concentrations.
-
Preincubation: Preincubate the test compounds with a known concentration of purified influenza neuraminidase for 2 hours. The incubation is performed in a neuraminidase assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl₂).[1]
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorometer. This reflects the rate of substrate cleavage by the neuraminidase.
-
Data Analysis: Determine the initial and final steady-state velocities. For tight-binding inhibitors like this compound, where the inhibitor concentration is comparable to the enzyme concentration, calculate the apparent Ki using the tight-binding equation.[1]
-
Ki Calculation: Correct the apparent Ki for the substrate concentration relative to the Michaelis constant (Km) to obtain the true Ki value using the formula: True Ki = Apparent Ki / (1 + [Substrate]/Km).[1]
Plaque Reduction Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit viral replication, quantified by a reduction in viral plaques.
-
Cell Culture: Grow Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.[1]
-
Inoculation: Infect the confluent cell monolayers with a viral inoculum containing 40-100 plaque-forming units (PFU) per well. The inoculum should also contain the test compound (this compound) at various concentrations or a vehicle control.[1]
-
Incubation: After inoculation, apply an agar overlay that also contains the respective concentration of the test compound. Incubate the plates at 36°C for 3 to 5 days to allow for plaque formation.[1]
-
Fixation and Staining: After the incubation period, fix the cells with a 3.7% formalin solution. Subsequently, remove the agar overlay and stain the cell monolayer with a 0.1% crystal violet solution. The viable cells will stain purple, while the areas of virus-induced cell death (plaques) will remain clear.[1]
-
Quantification: Manually count the number of plaques in duplicate or triplicate wells for each compound concentration.
-
EC50 Determination: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the control wells without the compound. This is typically done using linear regression or specialized dose-effect analysis software.[1][4]
Conclusion
This compound is a potent and specific inhibitor of influenza virus neuraminidase, a critical enzyme in the viral replication cycle. Its mechanism of action, characterized by slow dissociation kinetics, leads to sustained inhibition of viral release from infected cells. Quantitative data from both enzymatic and cellular assays confirm its high potency against a broad range of influenza A and B strains, including those resistant to existing therapies. The detailed protocols provided herein serve as a foundation for the continued investigation and development of this compound and other next-generation neuraminidase inhibitors.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of A-315675: A Technical Whitepaper
This document provides a comprehensive technical overview of the preliminary efficacy studies of A-315675, a potent inhibitor of influenza virus neuraminidase. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from publicly available research.
Introduction
This compound is a pyrrolidine-based compound that has demonstrated significant inhibitory activity against both influenza A and B virus neuraminidases.[1] Its mechanism of action targets the viral neuraminidase enzyme, which is crucial for the release of newly synthesized virus particles from infected cells, thereby preventing the spread of infection.[1] Notably, this compound exhibits time-dependent, slow-binding inhibition, which may contribute to a prolonged duration of action compared to other neuraminidase inhibitors.[1]
Quantitative Efficacy Data
The in vitro efficacy of this compound has been evaluated through enzyme inhibition assays and cell-based antiviral activity assays. The following tables summarize the key quantitative data from these preliminary studies, comparing this compound with other known neuraminidase inhibitors.
Table 1: Inhibitor Constant (Ki) Values against Influenza Virus Neuraminidases
| Virus Strain | This compound (nM) | Oseltamivir Carboxylate (nM) | Zanamivir (nM) | BCX-1812 (nM) |
| Influenza A | ||||
| A/Tokyo/3/67 (H3N2) | 0.035 | 0.22 | 0.13 | 0.44 |
| A/Victoria/3/75 (H3N2) | 0.024 | 0.16 | 0.11 | 0.35 |
| A/NWS-Tern/Aust./G70c/75 (H1N9) | 0.31 | 0.20 | 0.28 | 0.018 |
| Influenza B | ||||
| B/Memphis/3/89 | 0.14 | 0.85 | 0.25 | 0.32 |
Data sourced from "In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication".[1]
Table 2: Antiviral Activity (EC50) in Plaque Reduction Assays
| Virus Strain | This compound (nM) | Oseltamivir Carboxylate (nM) | BCX-1812 (nM) |
| Influenza A | |||
| A/Victoria/3/75 (H3N2) | 1.8 ± 0.6 | 13 ± 2 | 11 |
| A/PR/8/34 (H1N1) | 12 ± 4 | 24 ± 5 | 6 |
| A/NWS-Tern/Aust./G70c/75 (H1N9) | 63 ± 15 | 78 ± 12 | 18 |
| Influenza B | |||
| B/Hong Kong/5/72 | 10 ± 3 | 70 ± 15 | 25 |
EC50 values represent the concentration of the compound required to reduce the number of plaques by 50%. Data for this compound are presented as mean ± standard deviation from five independent experiments. Data for oseltamivir carboxylate and BCX-1812 are from single determinations. Sourced from "In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication".[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Neuraminidase Inhibition Assay (Fluorescence-based)
This assay is used to determine the inhibitory activity of compounds against the influenza neuraminidase enzyme.
Materials:
-
Neuraminidase enzyme (from various influenza strains)
-
Test compounds (e.g., this compound)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES) and 4 mM CaCl2, pH 6.5
-
Stop Solution: Absolute ethanol and 0.824 M NaOH
-
96-well, flat-bottom plates
-
Fluorometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in the assay buffer.
-
Incubation: In a 96-well plate, add 50 µL of each compound dilution and 50 µL of the diluted enzyme. Incubate at room temperature for 45 minutes.
-
Substrate Addition: Add 50 µL of 300 µM MUNANA to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (enzyme without inhibitor) and determine the inhibitor constant (Ki) using appropriate software.
Plaque Reduction Assay
This cell-based assay is used to determine the antiviral activity of compounds by measuring the reduction in viral plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus strains
-
Test compounds (e.g., this compound)
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Infection Medium: EMEM with 1 µg/mL TPCK-trypsin
-
Overlay Medium: 1% low melting point agarose in EMEM with 1% FBS and 1 µg/mL TPCK-trypsin
-
Fixative: 10% formaldehyde
-
Stain: 0.7% crystal violet
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 24-well plates at a density of 1 x 105 cells/well and incubate overnight to form a monolayer.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with approximately 40-50 plaque-forming units (PFU) of the influenza virus in the presence of various concentrations of the test compound. Incubate for 2 hours at 37°C.
-
Overlay Application: Remove the virus inoculum and wash the cells with EMEM. Add 1 mL of the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Fixation and Staining: After incubation, fix the cells with 10% formaldehyde. Remove the agarose overlay and stain the cell monolayer with 0.7% crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is then determined using regression analysis.[2]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the plaque reduction assay.
Caption: Mechanism of this compound in inhibiting influenza virus release.
Caption: Workflow of the plaque reduction assay for antiviral testing.
References
A-315675: A Potent Pyrrolidine-Based Inhibitor of Influenza Neuraminidase with Therapeutic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Influenza remains a significant global health concern, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains.[1] This document provides a comprehensive technical overview of A-315675, a novel, pyrrolidine-based inhibitor of influenza virus neuraminidase. This compound has demonstrated potent and broad-spectrum activity against both influenza A and B viruses, including strains resistant to currently approved neuraminidase inhibitors.[2] This whitepaper details the mechanism of action, in vitro efficacy, resistance profile, and the therapeutic potential of this promising antiviral compound. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Influenza viruses are a major cause of morbidity and mortality worldwide.[1] While vaccination is the primary strategy for prevention, antiviral drugs are crucial for treatment and prophylaxis.[3] The neuraminidase (NA) enzyme is a key target for antiviral drug development as it plays a critical role in the release of progeny virions from infected host cells.[4] Currently licensed neuraminidase inhibitors (NAIs), such as oseltamivir and zanamivir, are effective in reducing the severity and duration of influenza illness.[5][6][7] However, the emergence of drug-resistant viral strains underscores the need for new NAIs with improved potency, broader activity, and a different resistance profile.[8][9]
This compound is a novel, pyrrolidine-based compound that has emerged as a highly potent inhibitor of influenza A and B virus neuraminidases.[1][10] This document aims to provide a detailed technical guide on the therapeutic potential of this compound against influenza.
Mechanism of Action
This compound functions as a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] By binding to the highly conserved active site of the NA, this compound prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virions.[4] This inhibition of NA activity leads to the aggregation of viral particles at the cell surface, preventing their release and subsequent infection of other cells, thereby halting the spread of the infection.[4]
A key characteristic of this compound is its slow dissociation from the neuraminidase enzyme of both influenza A and B strains.[1] This prolonged interaction may contribute to a longer duration of action compared to other NAIs.[1]
Caption: Mechanism of action of this compound.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains in both enzymatic and cell-based assays.
Enzymatic Inhibition
This compound effectively inhibits the neuraminidase activity of various influenza A and B subtypes, with inhibitor constant (Ki) values in the low nanomolar to picomolar range.[1] Comparative studies have shown that this compound is often more potent than other clinically used NAIs, including oseltamivir carboxylate, zanamivir, and BCX-1812.[1]
Table 1: Neuraminidase Inhibition Constants (Ki) of this compound and Comparator Compounds [1]
| Influenza Virus Strain | Neuraminidase Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| A/WSN/33 | H1N1 | 0.024 | 0.029 | 0.21 | 0.006 |
| A/NWS-Tern/Aus/75 | H1N9 | 0.031 | 0.038 | 0.09 | 0.012 |
| A/Tokyo/3/67 | H3N2 | 0.11 | 0.32 | 0.23 | 0.17 |
| B/Memphis/3/89 | B | 0.057 | 0.81 | 0.33 | 0.12 |
| B/Hong Kong/5/72 | B | 0.31 | 2.0 | 0.44 | 1.1 |
Cell-Based Antiviral Activity
In cell culture plaque reduction assays, this compound effectively inhibits the replication of various influenza A and B viruses. The 50% effective concentration (EC50) values demonstrate that this compound is three to sevenfold more potent than oseltamivir carboxylate against the tested influenza viruses.[1]
Table 2: Anti-influenza Activity of this compound in Cell Culture (Plaque Reduction Assay) [1]
| Influenza Virus Strain | Neuraminidase Subtype | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) |
| A/WSN/33 | H1N1 | 1.8 ± 0.6 | 6.1 |
| A/NWS-Tern/Aus/75 | H1N9 | 2.5 ± 0.9 | 11 |
| A/Tokyo/3/67 | H3N2 | 0.7 ± 0.2 | 4.8 |
| B/Hong Kong/5/72 | B | 2.9 ± 1.1 | 21 |
Activity Against Oseltamivir-Resistant Strains
A significant advantage of this compound is its potent activity against influenza strains carrying mutations that confer resistance to oseltamivir.[2] This includes strains with common resistance-associated mutations in both N1 and N2 neuraminidase subtypes.
Table 3: Activity of this compound against Oseltamivir-Resistant Influenza Neuraminidases [2]
| Neuraminidase Subtype | Mutation | Fold Increase in IC50 vs WT (Oseltamivir) | Fold Increase in IC50 vs WT (this compound) |
| N1 | H274Y | 754 | 2.5 |
| N1 | N294S | 197 | 2 |
| N2 | E119V | 1016 | 1.5 |
| N2 | R292K | >10,000 | 13 |
Resistance Profile
In vitro studies have been conducted to select for and characterize influenza virus variants with reduced susceptibility to this compound.[8][9] Serial passage of influenza A/N9 virus in the presence of increasing concentrations of this compound led to the selection of a variant with an E119D mutation in the neuraminidase gene, resulting in a 60-fold decrease in susceptibility.[8] Further passaging led to additional mutations in the hemagglutinin (HA) gene, resulting in a 355-fold lower susceptibility to this compound.[8][9] Interestingly, this highly resistant variant retained susceptibility to oseltamivir carboxylate, suggesting a lack of cross-resistance.[9]
Caption: Workflow for in vitro resistance selection.
Experimental Protocols
Neuraminidase Inhibition Assay[1]
-
Preparation: Test compounds are serially diluted and pre-incubated with influenza neuraminidases from various serotypes in neuraminidase assay buffer (20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2) for 2 hours.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), to a final concentration of 20 µM.
-
Measurement: Fluorescence is measured every 90 seconds for 2 hours using a fluorescence plate reader.
-
Data Analysis: Reaction velocities are calculated from the linear region of the progress curves. Ki values are calculated by nonlinear regression curve fitting of the velocity data to the tight-binding inhibition equation.
Plaque Reduction Assay[1]
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cell monolayers are infected with a known titer of influenza virus for 1 hour.
-
Treatment: The virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Visualization and Quantification: The cells are fixed and stained with crystal violet to visualize the plaques. The number and size of plaques are quantified to determine the EC50 value.
In Vivo Potential
While detailed in vivo studies for this compound are not extensively published, its orally bioavailable prodrug, A-322278, has shown promising anti-influenza activity in animal models.[11] The development of an effective oral formulation is a significant advantage for the clinical utility of an anti-influenza agent.
Conclusion and Future Directions
This compound is a potent and broad-spectrum inhibitor of influenza neuraminidase with a favorable in vitro profile. Its high potency, slow dissociation from the target enzyme, and activity against oseltamivir-resistant strains make it a promising candidate for further development as a therapeutic agent for influenza.[1][2] Future research should focus on comprehensive in vivo efficacy and safety studies of its prodrug, A-322278, in relevant animal models to fully elucidate its therapeutic potential. The unique resistance profile of this compound also warrants further investigation. The continued development of novel neuraminidase inhibitors like this compound is crucial in the ongoing effort to combat influenza and its impact on public health.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness and safety of neuraminidase inhibitors in reducing influenza complications: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the neuraminidase inhibitor zanamivir in the treatment of influenzavirus infections. GG167 Influenza Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and effectiveness of neuraminidase inhibitors for influenza treatment, prophylaxis, and outbreak control: a systematic review of systematic reviews and/or meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-315675 Neuraminidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of the pyrrolidine-based compound A-315675 against influenza virus neuraminidase. The described assay is crucial for the evaluation of viral susceptibility and the characterization of potential antiviral agents.
This compound is a potent and broad-spectrum inhibitor of influenza A and B virus neuraminidases.[1][2] It has demonstrated significant potency, in some cases superior to other neuraminidase inhibitors like oseltamivir carboxylate, particularly against B strain isolates.[1][2] Furthermore, this compound has shown efficacy against certain oseltamivir-resistant influenza strains.[3][4][5] The protocols outlined below are based on established fluorometric methods for assessing neuraminidase activity and inhibition.[6][7]
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by determining its inhibitor constant (Ki) or the concentration required to inhibit 50% of the neuraminidase enzyme activity (IC50).
| Parameter | Influenza Strain/Neuraminidase Type | This compound Value | Reference Compound (Oseltamivir Carboxylate) Value | Reference |
| Ki (nM) | Influenza A (N1, N2, N9) | 0.024 - 0.31 | Comparable or higher | [1] |
| Ki (nM) | Influenza B | 0.024 - 0.31 | Lower | [1] |
| IC50 Increase vs. Wild-Type | H274Y Mutant (N1) | 2.5-fold | 754-fold | [3][5] |
| IC50 Increase vs. Wild-Type | N294S Mutant (N1) | 2-fold | 197-fold | [3][5] |
| IC50 Increase vs. Wild-Type | E119V Mutant (N2) | 1.5-fold | 1016-fold | [3][5] |
| IC50 Increase vs. Wild-Type | R292K Mutant (N2) | 13-fold | >10,000-fold | [3][5] |
Experimental Protocols
Fluorometric Neuraminidase Inhibition Assay
This protocol is adapted from established methods for determining neuraminidase inhibitor susceptibility using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]
Materials:
-
This compound (and other neuraminidase inhibitors for comparison)
-
Influenza virus stock (with known neuraminidase activity)
-
MUNANA substrate
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)[6]
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
-
Incubator at 37°C
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create a series of dilutions in assay buffer.
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Assay Setup:
-
Add 25 µL of diluted neuraminidase inhibitor (or assay buffer for control wells) to the wells of a 96-well plate.
-
Add 25 µL of the diluted virus preparation to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Measurement of Dissociation Rate Constant (koff)
This method is used to determine the residence time of the inhibitor on the neuraminidase enzyme.[1]
Procedure:
-
Pre-incubation: Incubate the neuraminidase enzyme with a high concentration of this compound (e.g., 200 nM) for 2 hours at room temperature to allow for binding to reach equilibrium.[1] A control sample with enzyme and assay buffer only should also be prepared.
-
Dilution: Dilute the pre-incubation mixtures 1,000-fold into the neuraminidase assay buffer containing the MUNANA substrate.[1]
-
Activity Measurement: Immediately after dilution, and at various time points thereafter, measure the neuraminidase activity by monitoring the increase in fluorescence over time.
-
Data Analysis: Compare the enzymatic velocity of the inhibitor-treated samples to the untreated samples at each time point. The rate of recovery of enzymatic activity corresponds to the dissociation rate constant (koff) of the inhibitor.
Visualizations
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-315675 In Vitro Experiments
These application notes provide a step-by-step guide for researchers, scientists, and drug development professionals on the in vitro use of A-315675, a potent inhibitor of influenza virus neuraminidase.
Introduction
This compound is a pyrrolidine-based compound that acts as a highly potent and specific inhibitor of influenza A and B virus neuraminidases.[1] Neuraminidase is a crucial enzyme in the influenza virus life cycle, responsible for cleaving sialic acid residues on the host cell surface, which facilitates the release of newly synthesized virus particles from infected cells.[2] By inhibiting neuraminidase, this compound effectively halts the spread of the virus to other cells.[1] This document outlines the protocols for evaluating the in vitro efficacy of this compound.
Mechanism of Action
This compound is a transition-state analog inhibitor of influenza neuraminidase.[2] It binds to the active site of the enzyme with high affinity, preventing it from cleaving terminal sialic acids from glycoproteins and glycolipids on the cell surface.[2] This inhibition of enzymatic activity prevents the elution of new virions from infected cells, thereby stopping the propagation of the infection.[1][2] this compound has demonstrated potent activity against a variety of influenza A and B strains, including some that are resistant to other neuraminidase inhibitors like oseltamivir.[3][4]
Caption: Influenza virus replication cycle and the inhibitory action of this compound on neuraminidase.
Data Presentation
Table 1: Neuraminidase Enzyme Inhibition Data for this compound
This table summarizes the inhibitor constant (Ki) values of this compound against various influenza virus neuraminidases.
| Influenza Virus Strain | Neuraminidase Subtype | This compound Ki (nM) |
| A/N1 Strain | N1 | 0.024 - 0.31 |
| A/N2 Strain | N2 | 0.024 - 0.31 |
| A/N9 Strain | N9 | 0.024 - 0.31 |
| B Strain | B | 0.024 - 0.31 |
Data compiled from in vitro enzyme assays.[1]
Table 2: Antiviral Activity of this compound in Cell Culture
This table presents the 50% effective concentration (EC50) of this compound required to inhibit influenza virus replication in cell culture.
| Influenza Virus Strain | Host Cell | This compound EC50 (µM) |
| A/H1N1 | MDCK | Varies (two- to fourfold weaker than BCX-1812) |
| A/H3N2 | MDCK | Varies (three- to sevenfold more potent than oseltamivir) |
| B/Hong Kong/5/72 | MDCK | Varies (more potent than BCX-1812) |
| Clinical A/H1N1 Isolates | MDCK | Comparable to oseltamivir carboxylate |
| Clinical A/H3N2 Isolates | MDCK | Comparable to oseltamivir carboxylate |
| Clinical B Strain Isolates | MDCK | Significantly more potent than oseltamivir carboxylate |
Data obtained from plaque reduction assays.[1]
Table 3: Activity of this compound against Oseltamivir-Resistant Strains
This table shows the fold increase in the 50% inhibitory concentration (IC50) of this compound against oseltamivir-resistant neuraminidase mutations.
| Neuraminidase Subtype | Mutation | Fold Increase in IC50 for this compound |
| N1 | H274Y | 2.5 |
| N1 | N294S | 2.0 |
| N2 | E119V | 1.5 |
| N2 | R292K | 13.0 |
Data from studies with recombinant NA proteins.[4]
Experimental Protocols
Neuraminidase Inhibition Assay
This protocol determines the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
This compound
-
Influenza virus stock (e.g., A/N9) or purified neuraminidase
-
Neuraminidase assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2)[1]
-
Fluorogenic substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in neuraminidase assay buffer.
-
In a microplate, pre-incubate the diluted this compound with the influenza neuraminidase for a specified period (e.g., 2 hours) to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (MUNANA) to each well.
-
Incubate the plate at 37°C for a defined time.
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 or Ki value by fitting the data to a dose-response curve.
Caption: Workflow for the neuraminidase inhibition assay.
Plaque Reduction Assay
This cell-based assay evaluates the ability of this compound to inhibit influenza virus replication in a cell culture system.
Materials:
-
This compound
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the confluent MDCK cell monolayers with a known titer of influenza virus in the presence of the diluted this compound.
-
After a short incubation period to allow for viral adsorption, remove the inoculum.
-
Overlay the cells with a mixture of cell culture medium and agarose containing the respective concentrations of this compound.
-
Incubate the plates at 36°C for 3-5 days to allow for plaque formation.[1]
-
Fix the cells (e.g., with 3.7% formalin).[1]
-
Remove the agar overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent reduction in plaque number for each concentration of this compound compared to a no-drug control.
-
Determine the EC50 value, the concentration of this compound that reduces the plaque number by 50%.[1]
Caption: Workflow for the plaque reduction assay.
Conclusion
This compound is a potent inhibitor of influenza virus neuraminidase with strong antiviral activity in vitro. The protocols outlined in this document provide a framework for the evaluation of this compound and other neuraminidase inhibitors. These experiments are crucial for determining the efficacy and potency of antiviral compounds in a preclinical setting.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantifying the Antiviral Efficacy of A-315675 using a Plaque Reduction Assay
Introduction
A-315675 is a potent, pyrrolidine-based inhibitor targeting the neuraminidase (NA) enzyme of both influenza A and B viruses.[1][2][3] Neuraminidase is a critical glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[1][4] By inhibiting NA, this compound effectively halts the spread of the virus to new cells. The plaque reduction assay is a fundamental virological technique used to quantify the infectivity of a lytic virus and is the gold-standard method for evaluating the efficacy of antiviral compounds like this compound. This document provides a detailed protocol for performing a plaque reduction assay to determine the 50% effective concentration (EC₅₀) of this compound.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the active site of the influenza neuraminidase enzyme. This action prevents the cleavage of sialic acid on the host cell surface, causing newly formed viral particles to aggregate on the cell membrane and preventing their release and subsequent infection of neighboring cells.[1][4]
Caption: Mechanism of this compound in the influenza virus life cycle.
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol details the steps to assess the antiviral activity of this compound against an influenza virus strain using Madin-Darby Canine Kidney (MDCK) cells.
1. Materials and Reagents
-
Cells and Virus:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer (e.g., A/H1N1, A/H3N2, or B strains)
-
-
Compound:
-
This compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Media and Buffers:
-
Cell Culture Medium: Eagle’s Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Infection Medium: Serum-free culture medium containing TPCK-trypsin (e.g., 2 µg/mL).
-
Phosphate-Buffered Saline (PBS)
-
-
Overlay Medium:
-
2X EMEM
-
Agarose or Avicel RC-591
-
-
Staining Solution:
-
Crystal Violet solution (e.g., 0.1% w/v in 20% ethanol)
-
-
Equipment and Consumables:
-
6-well or 12-well cell culture plates
-
Sterile serological pipettes and pipette tips
-
CO₂ incubator (37°C, 5% CO₂)
-
Biosafety cabinet
-
Microscope
-
2. Experimental Workflow
Caption: Workflow for the this compound plaque reduction assay.
3. Detailed Procedure
Day 1: Cell Seeding
-
Trypsinize and count MDCK cells.
-
Seed the cells into 6-well plates at a density that will result in a 95-100% confluent monolayer the next day (e.g., 5 x 10⁵ cells/well).
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Infection and Treatment
-
Prepare serial dilutions of this compound in serum-free infection medium. A typical starting concentration might be 100-1000 times the expected EC₅₀, followed by 2-fold or 3-fold serial dilutions. Include a "no drug" control.
-
Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaque-forming units (PFU) per well.
-
Aspirate the growth medium from the confluent MDCK cell monolayers and wash once with sterile PBS.
-
Add 200 µL of the virus/compound mixture (or virus only for control wells) to each well.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
While incubating, prepare the overlay medium. For an agarose overlay, melt 2% agarose and cool to 42°C, then mix 1:1 with 2X EMEM (also at 42°C) containing TPCK-trypsin.
-
After the 1-hour adsorption period, aspirate the inoculum from the wells.
-
Gently add 2 mL of the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then transfer the plates to the 37°C incubator.
Day 4-5: Plaque Visualization and Counting
-
Incubate the plates for 2-3 days, or until plaques are visible by microscopy.
-
Fix the cells by adding 1 mL of 10% buffered formalin to each well and incubating for at least 1 hour.
-
Carefully remove the overlay and the formalin.
-
Stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well for 5-10 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of healthy cells.
4. Data Analysis
-
Calculate the average plaque count for each drug concentration and the no-drug control.
-
Determine the percentage of plaque reduction for each concentration using the formula: % Inhibition = [1 - (Plaque count with drug / Plaque count without drug)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., a dose-response curve) to calculate the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%.[1]
Data Presentation: Antiviral Activity of this compound
The following table summarizes the mean EC₅₀ values of this compound against various laboratory strains of influenza virus, as determined by plaque reduction assays.
| Influenza Virus Strain | Subtype | Mean EC₅₀ (nM) ± SD |
| A/Victoria/3/75 | H3N2 | 0.28 ± 0.15 |
| A/Port Chalmers/1/73 | H3N2 | 0.11 ± 0.05 |
| A/WSN/33 | H1N1 | 3.9 ± 1.8 |
| A/NWS/33 | H1N1 | 0.49 ± 0.25 |
| B/Hong Kong/5/72 | B | 0.23 ± 0.11 |
| Data sourced from Kati et al., 2002.[1] The values represent the mean EC₅₀ and standard deviation from five separate experiments.[1] |
The plaque reduction assay is an essential tool for characterizing the in vitro potency of antiviral compounds. By following this detailed protocol, researchers can reliably determine the EC₅₀ of this compound against various influenza strains, providing critical data for drug development and resistance monitoring studies. The potent activity demonstrated by this compound, particularly against influenza B strains and oseltamivir-resistant variants, underscores its potential as a therapeutic agent.[1][2][5]
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of A-315675 for Influenza Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of the potent neuraminidase inhibitor, A-315675, against various influenza virus strains. This compound has demonstrated significant efficacy against both influenza A and B viruses, including strains resistant to other neuraminidase inhibitors like oseltamivir.
Data Presentation: IC50 Values of this compound
The inhibitory activity of this compound is summarized below. The compound effectively inhibits a broad range of influenza neuraminidases.
| Influenza Strain/Neuraminidase Subtype | This compound IC50 (nM) | Notes |
| Influenza A | ||
| N1 (H1N1) | Comparable to oseltamivir | [1] |
| N2 (H3N2) | Superior to oseltamivir | [1] |
| N9 | Potent Inhibition | [1] |
| Influenza B | ||
| B/Hong Kong/5/72 | More potent than BCX-1812 | [1] |
| B strain clinical isolates | Significantly more potent than oseltamivir | [1] |
| Oseltamivir-Resistant Strains | ||
| N1 with H274Y mutation | 2.5-fold increase compared to WT | Susceptible[2] |
| N1 with N294S mutation | 2-fold increase compared to WT | Susceptible[2] |
| N2 with E119V mutation | 1.5-fold increase compared to WT | Susceptible[2] |
| N2 with R292K mutation | 13-fold increase compared to WT | Susceptible[2] |
Mechanism of Action of this compound
This compound is a pyrrolidine-based compound that functions as a highly potent and specific inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][3] The NA enzyme is crucial for the release of newly formed virus particles from the surface of infected host cells. By blocking the active site of the neuraminidase, this compound prevents the cleavage of sialic acid residues, tethering the progeny virions to the cell surface and thus halting the spread of infection.[4]
Caption: Mechanism of this compound action on influenza virus release.
Experimental Protocols
Two primary methods for determining the IC50 value of neuraminidase inhibitors are the Neuraminidase Inhibition Assay and the Plaque Reduction Assay.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Materials:
-
Influenza virus stock
-
This compound compound
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate[5]
-
Assay buffer (e.g., MES buffer with CaCl2)[5]
-
Stop solution (e.g., NaOH or ethanol/glycine buffer)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the influenza virus stock to a concentration that gives a linear fluorescent signal over the incubation period.
-
Prepare the MUNANA substrate working solution.[5]
-
-
Assay Setup:
-
Add the diluted this compound to the wells of the 96-well plate.
-
Add the diluted virus to each well containing the inhibitor and to control wells (virus only, no inhibitor).
-
Include wells for background control (buffer only).
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the neuraminidase.[6]
-
-
Enzymatic Reaction:
-
Add the MUNANA substrate to all wells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C in the dark.
-
-
Stopping the Reaction and Reading:
-
Add the stop solution to all wells.
-
Read the fluorescence in a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 460 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication and spread of the virus, resulting in a reduction in the number of plaques formed in a cell monolayer.
Caption: Workflow for a plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[7]
-
Cell culture medium (e.g., DMEM)
-
Influenza virus stock
-
This compound compound
-
Agarose or other semi-solid overlay (e.g., Avicel)[7]
-
Trypsin-TPCK
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)[6]
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in culture plates and grow until they form a confluent monolayer.[7]
-
-
Infection:
-
Wash the cell monolayer with PBS.
-
Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.[8]
-
-
Treatment:
-
Remove the virus inoculum.
-
Overlay the cells with a semi-solid medium containing various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the IC50 value by plotting the percent plaque reduction against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus plaque assay [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of A-315675 Inhibition Constant (Ki) in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the inhibition constant (Ki) of A-315675, a potent inhibitor of influenza virus neuraminidase. This compound is a pyrrolidine-based compound that has demonstrated effective inhibition against both influenza A and B strain neuraminidases.[1][2] This application note includes the mechanism of action, a summary of inhibitory activity, and a comprehensive protocol for an in vitro enzymatic assay to calculate the IC50 and subsequently the Ki value of this compound.
Mechanism of Action
Influenza neuraminidase is a viral surface glycoprotein that plays a crucial role in the viral life cycle.[2] It facilitates the release of newly synthesized virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates on the cell surface.[2] By inhibiting neuraminidase, this compound prevents the release of progeny virus particles, thereby halting the spread of infection.[1]
References
Application Notes and Protocols: A-315675 in Cell Culture Models of Influenza Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-315675 is a potent and selective inhibitor of the influenza virus neuraminidase (NA), an essential enzyme for the release of progeny virions from infected host cells.[1][2] By blocking NA activity, this compound effectively halts the spread of the virus.[2] This pyrrolidine-based compound has demonstrated significant antiviral activity against both influenza A and B strains, including some oseltamivir-resistant variants, in cell culture models.[1][3][4] These application notes provide detailed protocols for utilizing this compound in influenza-infected cell cultures to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
Influenza virus replication culminates in the budding of new viral particles from the host cell membrane. The viral hemagglutinin (HA) on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to remain tethered to the cell surface. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the newly formed viruses and allowing them to infect neighboring cells.[2] this compound is a transition-state analog inhibitor that binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus inhibiting the release of progeny virions.[5]
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated against various influenza strains in Madin-Darby canine kidney (MDCK) cells. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against Laboratory Strains of Influenza Virus
| Virus Strain | Neuraminidase Subtype | EC50 (nM) of this compound |
| A/Tokyo/3/67 | H3N2 | 0.4 ± 0.2 |
| A/PR/8/34 | H1N1 | 1.4 ± 0.5 |
| A/Texas/36/91 | H1N1 | 1.4 ± 0.6 |
| B/Hong Kong/5/72 | B | 0.2 ± 0.1 |
| B/Memphis/3/89 | B | 0.2 ± 0.1 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits virus-induced cytopathic effect by 50%. Data represents the mean ± standard deviation from multiple experiments.[6]
Table 2: In Vitro Antiviral Activity of this compound against Clinical Isolates of Influenza Virus
| Virus Isolate | Neuraminidase Subtype | EC50 (nM) of this compound |
| C23c | H1N1 | 1.2 |
| C9c | H1N1 | 1.5 |
| C32c | H3N2 | 0.8 |
| C12c | H3N2 | 0.7 |
| G72 | B | 0.3 |
| D20 | B | 0.1 |
EC50 values were determined by a plaque size reduction assay.[6]
Table 3: Neuraminidase Inhibition by this compound
| Neuraminidase from Virus Strain | Ki (nM) |
| A/N1/PR/8/34 | 0.31 |
| A/N2/Tokyo/3/67 | 0.024 |
| A/N9/tern/Australia/G70c/75 | 0.052 |
| B/Memphis/3/89 | 0.033 |
Ki (inhibitor constant) represents the concentration of inhibitor required to produce half-maximum inhibition.
Table 4: Cytotoxicity of this compound
| Cell Line | Assay Method | CC50 (µM) |
| MDCK | MTT Assay | >100 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Influenza virus stock
-
This compound
-
Agarose (low-melting point)
-
Crystal Violet solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well for a 6-well plate).[7] Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Virus Infection: On the day of the assay, wash the confluent MDCK cell monolayers with PBS. Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Agarose Overlay: Overlay the cells with a mixture of 2X DMEM and 1.2% low-melting-point agarose containing TPCK-trypsin (1 µg/mL) and the desired concentrations of this compound.
-
Incubation: Allow the agarose to solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 2-3 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 1 hour. Carefully remove the agarose plugs and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.
-
Data Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The EC50 value is calculated by determining the concentration of this compound that reduces the plaque number by 50% compared to the virus control wells.
Cytotoxicity Assay (CC50 Determination) using MTT
This assay measures the cytotoxic effect of this compound on host cells to determine its therapeutic window.
-
MDCK cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plates
-
Microplate reader
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.[8]
-
Compound Treatment: Remove the growth medium and add 100 µL of medium containing serial dilutions of this compound to the wells. Include wells with untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of absorbance in treated wells compared to control wells. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Influenza Virus Infection and Host Cell Signaling
Influenza virus infection triggers a complex array of host cell signaling pathways. The host's innate immune system recognizes viral components, leading to the activation of pathways such as the RIG-I and Toll-like receptor (TLR) pathways.[1][9] This results in the production of interferons and pro-inflammatory cytokines, which aim to control the viral infection.[1][9] However, influenza viruses have evolved mechanisms to counteract these host responses, for instance, by using the NS1 protein to inhibit interferon production.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influenza virus plaque assay [protocols.io]
- 8. 3.2. Cytotoxicity [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. KEGG PATHWAY: Influenza A - Reference pathway [kegg.jp]
- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A-315675: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
A-315675 is a potent and highly specific inhibitor of influenza A and B virus neuraminidases. As a pyrrolidine-based compound, it demonstrates significant antiviral activity by preventing the release of progeny virions from infected host cells. These application notes provide detailed protocols for the preparation, storage, and use of this compound in common virological assays, offering guidance to researchers in virology, infectious diseases, and drug development.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O₅ |
| Molecular Weight | 312.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |
Solution Preparation
1. Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 3.12 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C.
2. Working Solutions:
-
Prepare working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.
-
It is recommended to prepare fresh working solutions for each experiment.
Mechanism of Action: Neuraminidase Inhibition
This compound targets the neuraminidase (NA) enzyme of the influenza virus. NA is a surface glycoprotein essential for the viral life cycle. It cleaves sialic acid residues on the host cell surface, facilitating the release of newly formed virus particles. By inhibiting NA, this compound prevents this release, thereby halting the spread of the infection to other cells.[1]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[2][3]
Materials:
-
This compound
-
Influenza virus stock (with known NA activity)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% Ethanol)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentrations.
-
Add 50 µL of each this compound dilution to the wells of a 96-well plate. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 50 µL of diluted influenza virus to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the MUNANA substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Add 50 µL of the MUNANA solution to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the fluorescence on a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the this compound concentration.
Plaque Reduction Assay
This cell-based assay determines the antiviral activity of this compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[4]
Materials:
-
This compound
-
Influenza virus stock
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Infection Medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Agarose overlay (e.g., 2x DMEM, 1.8% agarose, TPCK-trypsin)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in Infection Medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) in the presence of the various concentrations of this compound or a vehicle control.
-
Incubate at 37°C for 1 hour to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with the agarose overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde for at least 1 hour.
-
Remove the agarose overlay and stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀).
Quantitative Data Summary
This compound has been shown to be a potent inhibitor of various influenza A and B strains. The following tables summarize its in vitro efficacy.
Table 1: Neuraminidase Inhibition (Kᵢ values)
| Influenza Virus Strain | Neuraminidase Subtype | This compound Kᵢ (nM) |
| A/Tokyo/3/67 | H3N2 | 0.024 ± 0.003 |
| B/Hong Kong/5/72 | B | 0.031 ± 0.004 |
| A/PR/8/34 | H1N1 | 0.11 ± 0.01 |
| A/Texas/36/91 | H1N1 | 0.31 ± 0.04 |
Data compiled from published literature.[5]
Table 2: Antiviral Activity in Cell Culture (EC₅₀ values)
| Influenza Virus Strain | Neuraminidase Subtype | This compound EC₅₀ (µM) |
| B/Hong Kong/5/72 | B | 0.004 ± 0.001 |
| A/Tokyo/3/67 | H3N2 | 0.012 ± 0.002 |
| A/PR/8/34 | H1N1 | 0.14 ± 0.03 |
| A/Texas/36/91 | H1N1 | 0.04 ± 0.01 |
EC₅₀ values were determined in MDCK cells. Data compiled from published literature.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no neuraminidase activity in control wells | Inactive enzyme, incorrect buffer pH, degraded substrate. | Use a fresh virus stock, verify buffer pH, and use a fresh preparation of MUNANA. |
| High background fluorescence | Contamination of reagents, non-specific binding. | Use high-purity reagents, and include a no-enzyme control to determine background. |
| Inconsistent plaque formation | Cell monolayer is not confluent, incorrect virus titer, uneven agarose overlay. | Ensure a uniform and confluent cell monolayer, re-titer the virus stock, and ensure the agarose is evenly distributed. |
| Compound precipitation in media | Poor solubility at the tested concentration. | Ensure the final DMSO concentration is low (typically <0.5%), and prepare fresh dilutions. |
Conclusion
This compound is a valuable research tool for studying influenza virus replication and for the development of novel antiviral therapies. The protocols and data presented here provide a comprehensive guide for its effective use in a research setting. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-315675 in High-Throughput Screening for Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-315675 is a potent, pyrrolidine-based inhibitor of influenza A and B virus neuraminidases.[1][2] Neuraminidase is a crucial viral surface glycoprotein that facilitates the release of progeny virions from infected cells, making it a prime target for antiviral drug development.[2] this compound has demonstrated comparable or superior potency to other approved neuraminidase inhibitors, such as oseltamivir carboxylate, against various influenza strains, including those resistant to other antivirals.[1][3][4] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel anti-influenza agents.
These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays and for screening compound libraries to identify new influenza neuraminidase inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various influenza virus neuraminidases and its antiviral potency in cell culture, with oseltamivir carboxylate included for comparison.
| Target | Inhibitor | Ki (nM) a | EC50 (µg/mL) b | Reference |
| Influenza A (H1N1) | This compound | 0.024 - 0.31 | 0.001 - 0.003 | [1] |
| Oseltamivir Carboxylate | - | 0.002 - 0.008 | [1] | |
| Influenza A (H3N2) | This compound | 0.024 - 0.31 | 0.001 - 0.004 | [1] |
| Oseltamivir Carboxylate | - | 0.001 - 0.004 | [1] | |
| Influenza B | This compound | 0.024 - 0.31 | 0.004 - 0.015 | [1] |
| Oseltamivir Carboxylate | - | 0.015 - 0.076 | [1] | |
| Oseltamivir-Resistant H1N1 (H274Y) | This compound | - | IC50 increased 2.5-fold | [4] |
| Oseltamivir Carboxylate | - | IC50 increased 754-fold | [4] | |
| Oseltamivir-Resistant H3N2 (E119V) | This compound | - | IC50 increased 1.5-fold | [4] |
| Oseltamivir Carboxylate | - | IC50 increased 1016-fold | [4] |
a Ki values represent the inhibitor constant against purified neuraminidase enzymes. b EC50 values represent the effective concentration required to inhibit viral plaque formation in cell culture by 50%.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of this compound action on influenza virus release.
High-Throughput Screening Workflow for Neuraminidase Inhibitors
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Biochemical High-Throughput Screening Assay for Neuraminidase Inhibition
This protocol describes a fluorescence-based assay to screen for inhibitors of influenza neuraminidase.
Materials:
-
This compound (positive control)
-
Oseltamivir carboxylate (reference compound)
-
Recombinant influenza neuraminidase (e.g., from A/H1N1 or B strain)
-
4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), fluorogenic substrate
-
Assay Buffer: 20 mM MES, pH 6.5, 4 mM CaCl2
-
Stop Solution: 0.1 M glycine, pH 10.7
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Dispense 5 µL of each compound dilution into the wells of a 384-well plate.
-
Include wells with assay buffer only (negative control) and this compound (positive control).
-
-
Enzyme Addition:
-
Dilute the recombinant neuraminidase in assay buffer to a pre-determined optimal concentration.
-
Add 10 µL of the diluted enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction:
-
Prepare a solution of MUNANA in assay buffer.
-
Add 10 µL of the MUNANA solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Data Acquisition:
-
Add 30 µL of stop solution to each well.
-
Read the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus compound concentration and determine the IC50 value using a non-linear regression analysis.
Cell-Based High-Throughput Antiviral Assay
This protocol outlines a cell-based assay to evaluate the efficacy of compounds in inhibiting influenza virus replication.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Udorn/72 H3N2)
-
This compound (positive control)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Infection Medium: DMEM supplemented with 0.5% BSA and 2 µg/mL TPCK-trypsin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar cytotoxicity assay
-
Antiviral assay readout (e.g., plaque reduction assay, immunofluorescence-based detection of viral antigens, or a reporter virus). The following protocol uses a cytopathic effect (CPE) reduction assay with a viability readout.
Procedure:
-
Cell Plating:
-
Seed MDCK cells in 96-well or 384-well clear-bottom plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in infection medium.
-
Remove the cell culture medium from the plates and add the compound dilutions.
-
-
Viral Infection:
-
Dilute the influenza virus stock in infection medium to a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add the diluted virus to all wells except for the mock-infected control wells.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
-
Assessment of Cytopathic Effect and Cytotoxicity:
-
After the incubation period, assess the CPE visually using a microscope.
-
To quantify cell viability, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
In parallel, run a cytotoxicity assay by treating uninfected cells with the same compound concentrations.
-
Data Analysis:
-
Calculate the percent CPE reduction for each compound concentration relative to the virus control (no compound) and mock-infected control.
-
Determine the EC50 value by plotting the percent CPE reduction against the compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) from the cytotoxicity assay.
-
Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more promising antiviral candidate.
Disclaimer
These protocols are intended as a guide and may require optimization based on the specific laboratory conditions, reagents, and instrumentation used. It is recommended to perform initial validation experiments to determine the optimal assay parameters. Always follow appropriate biosafety procedures when handling live viruses.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of A-315675: A Potent Influenza Neuraminidase Inhibitor
Application Note
Introduction
A-315675 is a potent, pyrrolidine-based small molecule inhibitor targeting the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2][3] Neuraminidase is a crucial viral surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues, thus preventing viral aggregation and promoting the spread of infection. By inhibiting NA, this compound effectively halts the viral replication cycle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound, complete with detailed experimental protocols, data presentation tables, and visual diagrams of the relevant pathways and workflows.
Mechanism of Action
This compound acts as a competitive inhibitor of the influenza virus neuraminidase.[2][4] It binds to the active site of the enzyme, preventing it from cleaving terminal sialic acids from glycoproteins on the surface of infected cells and newly formed viral particles. This inhibition leads to the aggregation of newly synthesized virions at the host cell surface, preventing their release and subsequent infection of other cells. Studies have shown that this compound exhibits time-dependent inhibition of neuraminidase, indicating a slow dissociation from the enzyme active site, which may contribute to its prolonged duration of action.[2]
Data Presentation
The following tables summarize the inhibitory activity of this compound against various influenza virus neuraminidases and its antiviral efficacy in cell culture, comparing it with other known neuraminidase inhibitors.
Table 1: In Vitro Inhibition of Influenza Neuraminidases by this compound and Other Inhibitors
| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| A/N1 (A/PR/8/34) | 0.081 | 0.33 | 0.16 | 0.02 |
| A/N2 (A/Tokyo/3/67) | 0.024 | 0.11 | 0.28 | 0.13 |
| A/N9 (A/tern/Australia/G70c/75) | 0.31 | 0.28 | 0.46 | 0.13 |
| B (B/Memphis/3/89) | 0.14 | 0.83 | 0.44 | 0.18 |
Data compiled from Kati et al., 2002.[2]
Table 2: Antiviral Activity of this compound against Influenza Viruses in a Plaque Reduction Assay
| Virus Strain | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) | BCX-1812 EC50 (nM) |
| A/Tokyo/3/67 (H3N2) | 1.8 | 3.9 | 1.4 |
| A/PR/8/34 (H1N1) | 1.9 | 1.4 | 0.5 |
| A/Texas/36/91 (H1N1) | 3.7 | 2.5 | 0.9 |
| B/Hong Kong/5/72 | 1.2 | 14.0 | 2.1 |
| B/Memphis/3/89 | 1.7 | 11.0 | 1.5 |
EC50 values represent the concentration required to reduce plaque number by 50%. Data compiled from Kati et al., 2002.[2]
Table 3: Activity of this compound against Oseltamivir-Resistant Influenza Neuraminidases
| Neuraminidase Subtype & Mutation | Fold Increase in IC50 (Oseltamivir vs. WT) | Fold Increase in IC50 (this compound vs. WT) |
| N1 (H274Y) | 754 | 2.5 |
| N1 (N294S) | 197 | 2.0 |
| N2 (E119V) | 1016 | 1.5 |
| N2 (R292K) | >10,000 | 13 |
Data compiled from a study on oseltamivir-resistant strains.[5]
Experimental Protocols
1. Neuraminidase Inhibition Assay
This protocol details the measurement of the inhibitor constant (Ki) for this compound against influenza neuraminidase.
-
Materials:
-
Recombinant influenza neuraminidase (e.g., from A/Tokyo/3/67 (H3N2) or B/Memphis/3/89)
-
This compound
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2
-
Stop Solution: 0.1 M glycine, pH 10.7, containing 25% ethanol
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 30 µL of Assay Buffer.
-
Add 10 µL of recombinant neuraminidase enzyme to each well.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate (at a concentration close to its Km).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.
-
2. Plaque Reduction Assay
This protocol assesses the antiviral activity of this compound in a cell-based assay.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Tokyo/3/67 (H3N2) or B/Hong Kong/5/72)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM containing trypsin.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the various concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with 0.1% Crystal Violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.
-
Visualizations
Figure 1. this compound inhibits influenza neuraminidase, preventing virion release.
Figure 2. Workflow for studying this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A-315675 for Influenza Virus Research
Introduction
A-315675 is a potent, pyrrolidine-based inhibitor of influenza A and B virus neuraminidases.[1][2] It demonstrates significant antiviral activity by targeting the neuraminidase enzyme, which is crucial for the release of newly synthesized viruses from infected cells and their movement through the respiratory tract.[1] this compound has shown comparable or superior potency to other neuraminidase inhibitors like oseltamivir carboxylate, particularly against influenza B strains.[1][3]
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor of the influenza virus neuraminidase.[1][3] Neuraminidase is a surface glycoprotein that cleaves terminal sialic acid residues from glycoconjugates. This action is essential for the virus life cycle, specifically in the release of progeny virions from the surface of infected cells. By binding tightly to the active site of the neuraminidase enzyme, this compound prevents this cleavage, leading to the aggregation of newly formed virus particles at the cell surface and preventing their spread to other cells.[1] The compound exhibits time-dependent inhibition, characterized by a slow rate of dissociation from the neuraminidase active site, which may contribute to a prolonged duration of action.[1]
Applications in Influenza Research
-
Antiviral Susceptibility Testing: this compound can be used as a reference compound in cell-based assays to determine the susceptibility of influenza virus isolates to neuraminidase inhibitors.
-
Mechanism of Resistance Studies: It is a valuable tool for studying the mechanisms of resistance to neuraminidase inhibitors. Research has shown that this compound retains potent activity against some oseltamivir-resistant influenza strains, making it useful for investigating the impact of specific neuraminidase mutations.[4]
-
Enzyme Inhibition Assays: this compound is a potent inhibitor in enzymatic assays and can be used to characterize the kinetic properties of influenza neuraminidases from different strains.[1]
-
Drug Discovery and Development: As a lead compound, the scaffold of this compound can be used for the design and synthesis of novel neuraminidase inhibitors with improved potency, broader spectrum of activity, or better pharmacokinetic properties.[5][6]
Data Presentation
Table 1: Neuraminidase Inhibition by this compound and Other Inhibitors [1]
| Virus Strain | Neuraminidase Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| A/New Caledonia/20/99 | H1N1 | 0.20 ± 0.03 | 0.20 ± 0.03 | 0.33 ± 0.05 | 0.03 ± 0.00 |
| A/Beijing/262/95 | H1N1 | 0.31 ± 0.04 | 0.33 ± 0.06 | 0.46 ± 0.04 | 0.04 ± 0.01 |
| A/Tokyo/3/67 | H3N2 | 0.17 ± 0.02 | 0.50 ± 0.06 | 0.88 ± 0.07 | 0.27 ± 0.03 |
| B/Memphis/3/89 | B | 0.024 ± 0.003 | 0.21 ± 0.02 | 0.40 ± 0.04 | 0.06 ± 0.01 |
Ki values represent the mean ± standard deviation.
Table 2: Antiviral Activity of this compound against Laboratory Strains of Influenza Virus [1]
| Virus Strain | Cell Line | This compound EC50 (µM) | Oseltamivir Carboxylate EC50 (µM) | BCX-1812 EC50 (µM) |
| A/NWS/33 (H1N1) | MDCK | 0.025 ± 0.007 | 0.033 | 0.007 |
| A/PR/8/34 (H1N1) | MDCK | 0.023 ± 0.008 | 0.033 | 0.014 |
| A/Victoria/3/75 (H3N2) | MDCK | 0.008 ± 0.001 | 0.005 | 0.008 |
| B/Hong Kong/5/72 | MDCK | 0.012 ± 0.001 | 0.400 | 0.180 |
EC50 values represent the mean ± standard deviation for this compound and single determinations for the other compounds.
Table 3: Activity of this compound against Oseltamivir-Resistant Neuraminidases [4]
| Neuraminidase Subtype | Mutation | Fold Increase in IC50 (Oseltamivir) | Fold Increase in IC50 (this compound) |
| N1 | H274Y | 754 | 2.5 |
| N1 | N294S | 197 | 2.0 |
| N2 | E119V | 1016 | 1.5 |
| N2 | R292K | >10,000 | 13 |
Experimental Protocols
1. Neuraminidase Inhibition Assay
This protocol is for determining the inhibitor constant (Ki) of this compound against influenza neuraminidase.
Materials:
-
This compound
-
Influenza virus stock (e.g., A/Tokyo/3/67 (H3N2))
-
Fluorescent substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 33 mM MES (morpholineethanesulfonic acid), 4 mM CaCl2, pH 6.5
-
Stop Solution: 140 mM NaOH in 83% ethanol
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor to wells containing a fixed concentration of MUNANA substrate.
-
Initiate the reaction by adding a standardized amount of influenza virus neuraminidase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Calculate the Ki values by fitting the data to the appropriate enzyme inhibition model.
2. Antiviral Cell Culture Assay (Plaque Reduction Assay)
This protocol is for determining the 50% effective concentration (EC50) of this compound in inhibiting influenza virus replication in cell culture.
Materials:
-
This compound
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza virus stock
-
Infection Medium: Eagle's minimal essential medium (MEM) with TPCK-trypsin
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in the infection medium.
-
Infect the confluent cell monolayers with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with agarose medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Visualizations
Caption: Inhibition of influenza virus release by this compound.
Caption: Workflow for antiviral activity assessment.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low potency of A-315675 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using A-315675 in their assays. The information is presented in a question-and-answer format to directly address common issues that may lead to lower than expected potency of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pyrrolidine-based inhibitor of influenza virus neuraminidase, an enzyme essential for the release of newly formed virus particles from infected cells.[1] It is effective against both influenza A and B strains. Its mechanism of action involves a slow rate of dissociation from the neuraminidase active site, leading to time-dependent inhibition. This prolonged binding can result in a longer duration of action compared to other neuraminidase inhibitors.[1]
Q2: How should I dissolve and store this compound?
Proper handling and storage of this compound are critical for maintaining its potency.
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For a stock solution, dissolve the compound in 100% DMSO.
-
Aqueous Solutions: For use in aqueous biological buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the assay buffer. Direct dissolution in aqueous buffers may be challenging and could lead to incomplete solubilization, resulting in lower effective concentrations.
Q3: What are the typical potency values for this compound in different assays?
The potency of this compound can be measured using different assays, primarily neuraminidase inhibition assays and cell-based antiviral assays. The reported values can vary depending on the influenza virus strain and assay conditions.
| Assay Type | Parameter | Influenza A Strains (e.g., H1N1, H3N2) | Influenza B Strains | Reference |
| Neuraminidase Inhibition | Kᵢ (nM) | 0.024 - 0.31 | 0.028 - 0.052 | [1] |
| Plaque Reduction (Cell-based) | EC₅₀ (nM) | Varies (strain-dependent) | Varies (strain-dependent) | [1] |
Troubleshooting Guide for Low Potency of this compound
This guide addresses common issues that can lead to unexpectedly low potency of this compound in your experiments.
Problem 1: Higher than expected Kᵢ or EC₅₀ values.
Possible Cause 1: Compound Insolubility
-
Question: Did you dissolve this compound directly in an aqueous buffer?
-
Troubleshooting: this compound has limited aqueous solubility. It is crucial to first prepare a concentrated stock solution in 100% DMSO and then serially dilute it into your assay buffer. Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a level that does not affect enzyme activity or cell viability (typically ≤ 0.5%).
Possible Cause 2: Compound Degradation
-
Question: How did you store your this compound stock solution?
-
Troubleshooting: Store the DMSO stock solution in tightly sealed aliquots at -20°C to minimize degradation and prevent water absorption. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions in aqueous buffer for each experiment. Do not store this compound in aqueous solutions for extended periods.
Possible Cause 3: Incorrect Assay Conditions
-
Question: Are your assay parameters optimized?
-
Troubleshooting:
-
Pre-incubation Time (Neuraminidase Inhibition Assay): this compound is a slow-binding inhibitor.[1] A pre-incubation step of the enzyme with the inhibitor before adding the substrate is critical to allow for the time-dependent inhibition to reach equilibrium. The duration of this pre-incubation may need to be optimized (e.g., 30-60 minutes).
-
Enzyme/Substrate Concentration: Ensure that the enzyme and substrate concentrations are appropriate for the assay and are within the linear range of detection.
-
Virus Titer (Plaque Reduction Assay): The multiplicity of infection (MOI) should be optimized to produce a countable number of plaques. Too high of an MOI can lead to rapid cell death and make it difficult to assess the inhibitory effect.
-
Problem 2: High variability between replicate experiments.
Possible Cause 1: Inconsistent Compound Dilution
-
Question: Are you performing accurate serial dilutions?
-
Troubleshooting: Use calibrated pipettes and ensure thorough mixing at each dilution step. When preparing serial dilutions from a DMSO stock, vortex gently after each dilution.
Possible Cause 2: Inconsistent Cell Seeding (Plaque Reduction Assay)
-
Question: Is your cell monolayer uniform?
-
Troubleshooting: Ensure that cells are evenly seeded and form a confluent monolayer before infection. Inconsistent cell density can lead to variability in plaque formation.
Possible Cause 3: Edge Effects in Assay Plates
-
Question: Are you observing unusual results in the outer wells of your microplate?
-
Troubleshooting: To minimize evaporation and temperature gradients, which can cause "edge effects," fill the outer wells of the plate with sterile water or PBS and do not use them for experimental samples.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 20 mM MES, pH 6.5, containing 4 mM CaCl₂.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in Assay Buffer.
-
Neuraminidase Enzyme: Dilute purified influenza neuraminidase to a working concentration in Assay Buffer.
-
Substrate Solution: Prepare a solution of the fluorogenic substrate 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA) in Assay Buffer.
-
-
Assay Procedure:
-
Add 25 µL of each inhibitor dilution to the wells of a black 96-well microplate.
-
Add 25 µL of the diluted neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.
-
Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm) at multiple time points to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀.
-
The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and the Kₘ of the enzyme for the substrate.
-
Plaque Reduction Assay
This is a general protocol for determining the antiviral activity of this compound in a cell-based assay.
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., MDCK cells) in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM with TPCK-trypsin).
-
Wash the cell monolayer with PBS.
-
Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the different concentrations of this compound in an overlay medium (e.g., containing 0.6% agarose or Avicel).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to determine the EC₅₀.
-
Visualizations
Caption: Mechanism of this compound action in the influenza virus lifecycle.
References
Optimizing A-315675 Concentration for Neuraminidase Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-315675 for neuraminidase inhibition experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate the effective use of this potent inhibitor.
Troubleshooting Guide
This guide addresses common issues that may arise during neuraminidase inhibition assays using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation (e.g., MUNANA). 2. Contamination of reagents with neuraminidase activity. 3. Autofluorescence of the test compound. 4. Use of incorrect microplates. | 1. Prepare fresh substrate solution and protect it from light. 2. Use fresh, sterile reagents and filter-sterilized buffers. 3. Run a control with the compound alone to measure its intrinsic fluorescence and subtract it from the assay readings. 4. Use black, flat-bottom plates for fluorescence assays to minimize background.[1] |
| Low or No Neuraminidase Activity | 1. Inactive enzyme. 2. Insufficient virus concentration. 3. Incorrect assay buffer pH or composition. 4. Inadequate incubation time or temperature. | 1. Ensure proper storage and handling of the neuraminidase enzyme or virus stock. 2. Titrate the virus stock to determine the optimal concentration that yields a robust signal. 3. Verify that the assay buffer is at the optimal pH (typically pH 6.5 for fluorescence-based assays) and contains necessary ions like Ca2+. 4. Ensure the incubation is carried out for the recommended duration (e.g., 30-60 minutes) at 37°C.[2] |
| Inconsistent or Non-Reproducible IC50 Values | 1. Inaccurate pipetting. 2. Variability in incubation times. 3. Instability or precipitation of this compound. 4. Cross-contamination between wells. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette for simultaneous addition of reagents to minimize timing variations. 3. Ensure this compound is fully dissolved in the assay buffer. If using a stock solution in a solvent like DMSO, ensure the final solvent concentration is low and consistent across all wells. 4. Use fresh pipette tips for each dilution and sample. |
| Data Points Outside the Expected Sigmoidal Curve | 1. Uneven addition of reagents. 2. High concentration of the test compound causing interference. 3. Presence of mixed viral populations with different sensitivities. | 1. Ensure uniform mixing in each well. 2. Check for compound precipitation at higher concentrations. 3. If applicable, ensure the viral stock is clonal. |
| Unusually High IC50 Values | 1. Bacterial contamination in the virus sample. 2. Degradation of the MUNANA substrate. 3. Presence of substances in the sample that interfere with the assay. | 1. Culture the virus under sterile conditions with antibiotics. 2. Use a fresh batch of MUNANA substrate. 3. Be aware of potential interfering substances in the sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a neuraminidase inhibition assay?
A1: Based on its potent inhibitory activity, with Ki values in the low nanomolar to picomolar range, a starting concentration of 10-100 nM with serial dilutions is recommended for initial experiments.[3] The optimal range will depend on the specific influenza virus strain and assay conditions.
Q2: What solvent should I use to dissolve this compound?
Q3: How does the potency of this compound compare to other neuraminidase inhibitors?
A3: this compound has demonstrated comparable or superior potency to other well-known neuraminidase inhibitors. For instance, it has shown superior potency against B and N2 neuraminidases compared to oseltamivir carboxylate and equivalent potency against N1 neuraminidases.[3]
Q4: Can this compound be used to inhibit oseltamivir-resistant strains of influenza?
A4: Yes, studies have shown that this compound is effective against influenza strains with mutations that confer resistance to oseltamivir, such as H274Y in N1 subtypes and E119V and R292K in N2 subtypes.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a competitive inhibitor of the influenza virus neuraminidase enzyme. It binds to the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This inhibition prevents the release of newly formed virus particles, thus halting the spread of the infection.
Quantitative Data Summary
The inhibitory activity of this compound against various influenza neuraminidase subtypes is summarized below.
Table 1: Inhibitor Constant (Ki) Values for this compound and Other Neuraminidase Inhibitors [3]
| Neuraminidase Strain | This compound K | Oseltamivir Carboxylate K | Zanamivir K | BCX-1812 K |
| A/N1 (A/New Caledonia/20/99) | 0.070 | 0.073 | 0.070 | 0.015 |
| A/N2 (A/Moscow/10/99) | 0.088 | 0.46 | 0.13 | 0.17 |
| A/N9 (A/tern/Australia/G70c/75) | 0.024 | 0.11 | 0.20 | 0.040 |
| B (B/Memphis/3/89) | 0.14 | 2.0 | 0.13 | 0.30 |
Table 2: 50% Effective Concentration (EC50) of this compound against Various Influenza Virus Strains in Cell Culture [3]
| Virus Strain | This compound EC | Oseltamivir Carboxylate EC | BCX-1812 EC |
| A/H1N1 (A/New Caledonia/20/99) | 0.003 ± 0.001 | 0.022 | 0.001 |
| A/H1N1 (A/Beijing/262/95) | 0.002 ± 0.001 | 0.006 | 0.001 |
| A/H3N2 (A/Sydney/5/97) | 0.002 ± 0.001 | 0.014 | 0.002 |
| B (B/Hong Kong/5/72) | 0.071 ± 0.017 | 0.440 | 0.140 |
Experimental Protocols
Detailed Methodology for Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.[2][5]
Materials:
-
This compound
-
Neuraminidase enzyme source (e.g., purified enzyme or influenza virus stock)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl
2, pH 6.5) -
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Black 96-well flat-bottom microplates
-
Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then create serial dilutions in Assay Buffer to achieve the desired final concentrations. The final solvent concentration should be kept constant and low across all wells.
-
Dilute the neuraminidase enzyme or virus stock in Assay Buffer to a concentration that yields a linear reaction rate for at least 60 minutes. This should be determined in a preliminary enzyme activity assay.
-
Prepare the MUNANA substrate solution in Assay Buffer. Protect this solution from light.
-
-
Assay Setup:
-
Add 25 µL of the serially diluted this compound solutions to the wells of the 96-well plate.
-
Include control wells:
-
No inhibitor control: 25 µL of Assay Buffer.
-
No enzyme control (background): 50 µL of Assay Buffer.
-
-
Add 25 µL of the diluted neuraminidase enzyme to all wells except the no enzyme control.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Stop the reaction by adding 100 µL of Stop Solution to all wells.
-
Read the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no enzyme control (background) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the no inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC
50value.
-
Visualizations
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Caption: Influenza virus release and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
How to address A-315675 solubility problems in buffers.
This technical support center provides guidance and troubleshooting for solubility issues encountered with A-315675 in experimental buffers.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous buffer.
Possible Cause: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Direct dissolution in buffer is often challenging.
Solution:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of organic molecules.[1][2][3]
-
Perform serial dilutions. Dilute the DMSO stock solution into your aqueous buffer to achieve the desired final concentration. This method helps to prevent the compound from precipitating out of solution.[4]
-
Vortex and/or sonicate. After dilution, vortex the solution thoroughly. If cloudiness persists, brief sonication can help to dissolve the compound.
Q2: After diluting my DMSO stock of this compound into my buffer, the solution is cloudy or I see precipitates.
Possible Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit, or the percentage of DMSO in the final solution may be too low to maintain solubility.
Solution:
-
Decrease the final concentration of this compound. Your experimental concentration may be too high for the aqueous buffer system.
-
Increase the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can affect experimental results.[5] It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.1%.
-
Optimize the buffer pH. The solubility of a compound can be pH-dependent.[4][6] Experimenting with different pH values for your buffer may improve the solubility of this compound.
-
Consider the use of a different co-solvent. If DMSO is not suitable for your experiment, other organic solvents like ethanol could be tested.[4]
Illustrative Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage and to achieve a high-concentration stock, it is recommended to dissolve this compound in a high-purity organic solvent such as DMSO.[2][3]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound directly in phosphate-buffered saline (PBS)?
Directly dissolving this compound in PBS is likely to be difficult due to its probable low aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like DMSO and then dilute it into PBS.
Q6: How does pH affect the solubility of this compound?
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Caption: Workflow for preparing a working solution of this compound.
Data Presentation
Table 1: Example of this compound Solubility in Different Solvents
| Solvent | Maximum Solubility (mM) | Appearance |
| DMSO | ≥ 50 | Clear solution |
| Ethanol | ~10 | Clear solution |
| Water | < 0.1 | Suspension |
| PBS (pH 7.4) | < 0.1 | Suspension |
Note: The data in this table is illustrative and intended as a guideline. Actual solubility may vary.
Table 2: Effect of pH on this compound Solubility (Hypothetical)
| Buffer pH | Final Concentration Achieved (µM) | Observations |
| 5.0 | 5 | Precipitate observed |
| 6.0 | 10 | Slight cloudiness |
| 7.0 | 15 | Clear solution |
| 8.0 | 20 | Clear solution |
Note: This table presents hypothetical data to illustrate the potential effect of pH on solubility.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Improving the reproducibility of A-315675 experimental results.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and detailed protocols to improve the reproducibility of experimental results using A-315675, a potent neuraminidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrrolidine-based compound that acts as a potent inhibitor of influenza A and B virus neuraminidases.[1] Its mechanism of action involves binding to the active site of the neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, this compound effectively traps the virus on the cell surface, preventing its spread and further infection.
Q2: How should I prepare and store this compound for in vitro assays?
Q3: What are the known off-target effects of this compound?
Specific off-target profiling for this compound is not extensively reported in publicly available literature. As with any potent inhibitor, it is crucial to consider and, if necessary, experimentally assess potential off-target effects in your specific experimental system. This can be achieved through various methods, including screening against a panel of related enzymes or using broader proteomic or transcriptomic approaches to identify unintended cellular changes.
Q4: Can resistance to this compound develop?
Yes, as with other antiviral agents, influenza viruses can develop resistance to this compound. In vitro studies have shown that mutations in the neuraminidase gene can lead to reduced susceptibility. For example, an E119D mutation in the N9 neuraminidase has been identified to confer reduced susceptibility to this compound. Additionally, while this compound is effective against some oseltamivir-resistant strains, certain mutations like H274Y and N294S in N1 neuraminidase have shown reduced susceptibility to this compound.[2]
Troubleshooting Guides
Neuraminidase Inhibition Assay
| Problem | Possible Cause | Suggested Solution |
| High background signal | Substrate degradation. | Prepare fresh substrate solution for each experiment. Protect from light and store appropriately. |
| Contamination of reagents with microbial neuraminidases. | Use sterile reagents and aseptic techniques. | |
| Low signal or no inhibition | Inactive this compound. | Ensure proper storage and handling of the compound. Prepare fresh dilutions from a reliable stock. |
| Incorrect enzyme concentration. | Titrate the neuraminidase enzyme to determine the optimal concentration that gives a robust signal within the linear range of the assay. | |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the assay buffer to ensure optimal enzyme activity. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration at a constant, optimal temperature. |
Plaque Reduction Assay
| Problem | Possible Cause | Suggested Solution |
| No plaques or very small plaques | Low virus titer. | Use a higher concentration of the virus stock or a lower dilution. Ensure the virus stock is viable and has been stored correctly.[3] |
| Inappropriate cell line. | Confirm that the cell line used (e.g., MDCK) is susceptible to the influenza strain being tested. | |
| Agar/overlay concentration too high. | Optimize the concentration of the agarose or other overlay medium to allow for viral spread and plaque formation. | |
| Irregular or fuzzy plaque morphology | Cell monolayer is not confluent or is unhealthy. | Ensure a healthy, confluent monolayer of cells before infection. |
| Premature removal of the overlay. | Allow the overlay to solidify completely before moving the plates. | |
| Inconsistent results between experiments | Variability in virus stock. | Aliquot the virus stock and use a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles. |
| Inconsistent incubation conditions. | Maintain consistent temperature and CO2 levels during the incubation period.[3] |
Western Blot for Viral Proteins
| Problem | Possible Cause | Suggested Solution |
| No or weak signal for viral protein | Insufficient protein loading. | Quantify protein concentration in cell lysates and ensure equal and sufficient loading. |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. Ensure the primary antibody is validated for the specific viral protein. | |
| Poor protein transfer. | Verify transfer efficiency using a loading control or Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Blocking is insufficient. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration that minimizes background. | |
| Non-specific bands | Primary antibody is cross-reacting with other proteins. | Use a more specific primary antibody. Perform a negative control with uninfected cell lysate. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Data Presentation
Table 1: In Vitro Potency of this compound against Influenza Neuraminidases
| Influenza Virus Strain | Neuraminidase Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) |
| A/Texas/36/91 | H1N1 | 0.09 ± 0.02 | 0.08 ± 0.01 | 0.12 ± 0.02 |
| A/PR/8/34 | H1N1 | 0.11 ± 0.02 | 0.13 ± 0.02 | 0.15 ± 0.03 |
| A/Tokyo/3/67 | H3N2 | 0.024 ± 0.004 | 0.13 ± 0.02 | 0.18 ± 0.03 |
| B/Hong Kong/5/72 | B | 0.04 ± 0.01 | 0.45 ± 0.07 | 0.25 ± 0.04 |
| B/Memphis/3/89 | B | 0.14 ± 0.02 | 0.58 ± 0.09 | 0.30 ± 0.05 |
Data compiled from published literature. Values are means ± standard deviation.
Table 2: Antiviral Activity of this compound in Cell Culture (Plaque Reduction Assay)
| Influenza Virus Strain | Neuraminidase Subtype | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) |
| A/Texas/36/91 | H1N1 | 1.8 ± 0.3 | 5.4 ± 0.9 |
| A/PR/8/34 | H1N1 | 2.5 ± 0.4 | 7.5 ± 1.2 |
| A/Tokyo/3/67 | H3N2 | 0.5 ± 0.1 | 1.5 ± 0.2 |
| B/Hong Kong/5/72 | B | 0.9 ± 0.2 | 6.3 ± 1.1 |
| B/Memphis/3/89 | B | 1.2 ± 0.2 | 8.4 ± 1.4 |
EC50 values represent the concentration required to inhibit plaque formation by 50%. Data compiled from published literature. Values are means ± standard deviation.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is a general guideline for a fluorescence-based neuraminidase inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.
-
Substrate: 100 µM 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in Assay Buffer.
-
This compound: Prepare a serial dilution in Assay Buffer from a DMSO stock.
-
Enzyme: Dilute purified neuraminidase or viral lysate in Assay Buffer to a pre-determined optimal concentration.
-
-
Assay Procedure:
-
Add 25 µL of diluted this compound or vehicle control to wells of a 96-well black microplate.
-
Add 25 µL of diluted neuraminidase enzyme to all wells.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 50 µL of pre-warmed MUNANA substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence (Excitation: 365 nm, Emission: 450 nm) at 1-minute intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Plaque Reduction Assay
This protocol provides a general method for determining the antiviral activity of this compound.
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Virus Infection:
-
Wash the confluent cell monolayer with PBS.
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment and Overlay:
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of this compound or a vehicle control.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
-
Data Analysis:
-
Count the number of plaques for each concentration of this compound.
-
Calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
-
Western Blot Protocol for Viral Protein Detection
This is a generalized protocol for detecting influenza virus proteins in infected cell lysates.
-
Sample Preparation:
-
Infect cells with influenza virus and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the influenza virus protein of interest (e.g., NP, M1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Generic In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay, which may be useful for assessing potential off-target effects of this compound on host cell kinases.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Dilute the recombinant kinase of interest in Kinase Buffer.
-
Substrate: Dilute the specific peptide or protein substrate in Kinase Buffer.
-
ATP: Prepare a solution of ATP in Kinase Buffer.
-
This compound: Prepare serial dilutions from a DMSO stock.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo, radiometric assay, or phospho-specific antibody-based detection).
-
-
Data Analysis:
-
Quantify kinase activity for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Caption: Influenza virus life cycle and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
A-315675 stability issues in long-term experiments.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with A-315675. The information is designed to address potential challenges, particularly concerning the compound's stability and performance in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, pyrrolidine-based inhibitor of influenza virus neuraminidase.[1][2] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from the surface of an infected cell, thus allowing the virus to spread. This compound works by binding tightly to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid residues and thereby halting the release and spread of the virus.[1]
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated broad-spectrum activity against both influenza A and B virus neuraminidases.[1] It is effective against various subtypes, including N1, N2, and N9.[1] Notably, it has shown significant potency against influenza strains that have developed resistance to other neuraminidase inhibitors like oseltamivir.[3]
Q3: How does the potency of this compound compare to other neuraminidase inhibitors?
This compound generally exhibits potency that is comparable or superior to other well-known inhibitors such as oseltamivir carboxylate and zanamivir.[1] Its inhibitor constant (Ki) values are in the low nanomolar to picomolar range for many influenza strains.[1] Furthermore, this compound has been observed to dissociate from the neuraminidase enzyme more slowly than oseltamivir carboxylate, suggesting the potential for a prolonged duration of action.[1]
Troubleshooting Guide: this compound Stability and Experimental Consistency
While there is limited published data on specific long-term stability issues of this compound, inconsistent results in long-term experiments can often be attributed to compound handling, storage, or experimental setup. This guide provides a structured approach to troubleshooting such issues.
Issue 1: Gradual loss of inhibitory activity in long-term cell culture experiments.
-
Possible Cause 1: Compound Degradation in Solution.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each set of experiments.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage.[1]
-
Minimize Time in Aqueous Media: Like many small molecules, this compound may be less stable in aqueous media over extended periods at 37°C. When preparing working solutions in cell culture media, use them immediately. For very long experiments, consider replenishing the compound at regular intervals if feasible.
-
-
-
Possible Cause 2: Cellular Metabolism of the Compound.
-
Troubleshooting Steps:
-
Characterize Metabolic Stability: If metabolism is suspected, perform a metabolic stability assay using liver microsomes or the cell line being used in your experiments to determine the compound's half-life.
-
Adjust Dosing Regimen: If the compound is found to be metabolized, a more frequent dosing schedule in your long-term experiments may be necessary to maintain an effective concentration.
-
-
Issue 2: High variability in IC50/EC50 values between experiments.
-
Possible Cause 1: Inconsistent Compound Concentration.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Use a reliable method (e.g., HPLC, NMR) to verify the concentration of your this compound stock solution, especially if it has been stored for a long time.
-
Ensure Complete Solubilization: When making dilutions, ensure the compound is fully dissolved before adding it to the assay. Vortexing and brief sonication can aid in solubilization.
-
-
-
Possible Cause 2: Variability in Experimental Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Passages: Use cells within a consistent and narrow passage number range for all experiments.
-
Control Virus Titer: Ensure the viral inoculum (Multiplicity of Infection - MOI) is consistent across all experiments, as this can significantly impact the apparent potency of the inhibitor.[1]
-
Maintain Consistent Incubation Times: Adhere strictly to the same incubation times for compound treatment and viral infection.
-
-
Quantitative Data Summary
Table 1: Inhibitor Constant (Ki) Values of this compound Against Various Influenza Neuraminidases
| Neuraminidase Strain | Ki (nM) |
| Influenza A/H1N1 | 0.024 - 0.31 |
| Influenza A/H3N2 | 0.024 - 0.31 |
| Influenza A/N9 | 0.024 - 0.31 |
| Influenza B | 0.024 - 0.31 |
Data extracted from in vitro characterization studies.[1]
Table 2: Potency of this compound against Oseltamivir-Resistant Influenza Strains
| Neuraminidase Subtype & Mutation | Fold Increase in IC50 (vs. Wild Type) for Oseltamivir | Fold Increase in IC50 (vs. Wild Type) for this compound |
| N1 H274Y | 754 | 2.5 |
| N1 N294S | 197 | 2.0 |
| N2 E119V | 1016 | 1.5 |
| N2 R292K | >10,000 | 13 |
These results highlight that this compound retains high potency against mutations that confer significant resistance to oseltamivir.[3]
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay
This protocol is adapted from methodologies used for in vitro characterization of this compound.[1]
-
Reagents and Materials:
-
Purified influenza neuraminidase enzyme.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).
-
Assay Buffer: (e.g., 33 mM MES pH 6.5, 4 mM CaCl2).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 25 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 50 µL of the neuraminidase enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the MUNANA substrate solution.
-
Immediately begin monitoring the increase in fluorescence (Excitation: ~365 nm, Emission: ~450 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol is a standard method for evaluating the efficacy of antiviral compounds in cell culture.[1]
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of known titer (PFU/mL).
-
This compound stock solution.
-
Infection Medium: (e.g., DMEM with TPCK-trypsin).
-
Agarose overlay.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in the infection medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with 2 mL of agarose overlay medium containing the various concentrations of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Visualizations
Caption: Mechanism of this compound inhibiting influenza virus release.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A-315675 & MUNANA Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay with the potent influenza neuraminidase inhibitor, A-315675.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pyrrolidine-based inhibitor of influenza A and B virus neuraminidases.[1][2][3] Its mechanism of action involves competitive binding to the active site of the neuraminidase enzyme.[3] This inhibition prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virus particles, thereby halting the release and spread of the virus.[3] this compound is noted for its slow dissociation from the neuraminidase enzyme, which may contribute to a prolonged duration of action.[1]
Q2: What is the MUNANA assay and how does it work?
The MUNANA assay is a fluorescence-based method used to measure the enzymatic activity of neuraminidase and to assess the potency of neuraminidase inhibitors.[4][5] The substrate, MUNANA, is non-fluorescent. When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (4-MU).[4][6] The amount of fluorescence is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzyme activity is reduced, leading to a decrease in fluorescence.[4]
Q3: What are the key advantages of using this compound in our studies?
This compound exhibits several advantages for influenza research:
-
High Potency: It is a highly potent inhibitor of both influenza A and B strains.[1][2]
-
Activity Against Resistant Strains: this compound has demonstrated significant activity against influenza strains that are resistant to other neuraminidase inhibitors, such as oseltamivir.[7]
-
Favorable Kinetics: It displays a slow dissociation from the neuraminidase enzyme, suggesting a potentially prolonged inhibitory effect.[1]
Q4: What are the typical IC50 and Ki values for this compound?
The 50% inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound can vary depending on the influenza virus strain and specific assay conditions. Below is a summary of reported values from the literature.
| Influenza Strain | Neuraminidase Subtype | This compound IC50 (nM) | This compound Ki (nM) |
| Influenza A (various) | N1, N2, N9 | - | 0.024 - 0.31 |
| Influenza B (various) | - | - | 0.024 - 0.31 |
| Oseltamivir-Resistant H1N1 (H274Y) | N1 | ~2.5-fold increase vs WT | - |
| Oseltamivir-Resistant H1N1 (N294S) | N1 | ~2-fold increase vs WT | - |
| Oseltamivir-Resistant H3N2 (E119V) | N2 | ~1.5-fold increase vs WT | - |
| Oseltamivir-Resistant H3N2 (R292K) | N2 | ~13-fold increase vs WT | - |
Data compiled from multiple sources.[1][7] Actual values may vary based on experimental conditions.
Troubleshooting Guide
Issue 1: High background fluorescence in "No Virus" control wells.
-
Possible Cause:
-
Substrate (MUNANA) degradation: MUNANA is light-sensitive and can degrade over time, leading to spontaneous fluorescence.[4]
-
Contaminated reagents: Assay buffer or other reagents may be contaminated with fluorescent compounds.
-
-
Recommended Action:
-
Prepare fresh MUNANA working solution for each experiment and protect it from light.[4]
-
Store the MUNANA stock solution at -20°C for no longer than one month and limit freeze-thaw cycles.[4]
-
Use high-purity water and reagents for all solutions.
-
Run a "buffer + MUNANA" control to check for reagent contamination.
-
Issue 2: Low signal-to-noise ratio.
-
Possible Cause:
-
Low neuraminidase activity: The amount of virus used in the assay may be insufficient.
-
Suboptimal assay conditions: pH, temperature, or incubation time may not be optimal for the enzyme.
-
-
Recommended Action:
-
Titrate the virus preparation to determine the optimal dilution that provides a robust signal within the linear range of the assay.[8][9]
-
Ensure the assay buffer pH is optimal for neuraminidase activity (typically around pH 6.5).[10][11]
-
Verify that the incubation temperature is maintained at 37°C.[4][10]
-
Optimize the incubation time; longer incubation may be needed for viruses with low enzyme activity, but ensure the reaction remains in the linear phase.[10]
-
Issue 3: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause:
-
Pipetting errors: Inaccurate serial dilutions of this compound can lead to significant variability.
-
Incomplete mixing: Inadequate mixing of reagents in the assay plate.
-
Variable pre-incubation times: Inconsistent pre-incubation of the enzyme with the inhibitor before adding the substrate.
-
-
Recommended Action:
-
Use calibrated pipettes and perform serial dilutions carefully.
-
Gently tap the plate after adding each reagent to ensure thorough mixing.[4]
-
Standardize the pre-incubation time of the virus with this compound (e.g., 30-45 minutes at room temperature) to allow for inhibitor binding before initiating the reaction with MUNANA.[4][11]
-
Issue 4: Assay signal appears to decrease at high substrate concentrations.
-
Possible Cause:
-
Inner filter effect: At high concentrations, the MUNANA substrate can absorb the excitation and/or emission light, leading to a non-linear relationship between fluorescence and product concentration.[10]
-
-
Recommended Action:
Experimental Protocols
Detailed Methodology for MUNANA Assay with this compound
This protocol is a general guideline and may require optimization for specific influenza strains and laboratory conditions.
1. Reagent Preparation:
- Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.[10][11]
- MUNANA Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store in aliquots at -20°C for up to one month, protected from light.[4]
- MUNANA Working Solution (300 µM): Dilute the 2.5 mM stock solution in assay buffer. Prepare fresh and keep on ice, protected from light.[4]
- This compound Stock Solution: Prepare a high-concentration stock (e.g., 1 mM) in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
- This compound Working Solutions: Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations in the assay.
- Stop Solution: 0.14 M NaOH in 83% ethanol.[6][11]
2. Virus Titration (to determine optimal dilution):
- Perform serial two-fold dilutions of the virus stock in assay buffer in a 96-well black, flat-bottom plate.
- Add 50 µL of 300 µM MUNANA working solution to each well.
- Incubate at 37°C for 1 hour.
- Add 100 µL of stop solution to each well.
- Read the fluorescence on a plate reader with excitation at ~355-365 nm and emission at ~450-460 nm.[4][6]
- Plot fluorescence units versus virus dilution and select a dilution in the linear range of the curve for the inhibition assay.[8][9]
3. Inhibition Assay:
- In a 96-well black, flat-bottom plate, add 50 µL of the diluted virus to wells.
- Add 50 µL of the this compound serial dilutions to the corresponding wells. Include "virus only" (no inhibitor) and "no virus" (buffer only) controls.
- Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.[4]
- Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all wells.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction by adding 100 µL of stop solution to each well.
- Read the fluorescence as described above.
4. Data Analysis:
- Subtract the average background fluorescence from the "no virus" control wells from all other readings.
- Calculate the percent inhibition for each this compound concentration relative to the "virus only" control.
- Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Workflow for the MUNANA neuraminidase inhibition assay with this compound.
Caption: Mechanism of neuraminidase inhibition by this compound, preventing virus release.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Adjusting for kinetic differences in A-315675 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-315675, a potent and slow-binding inhibitor of influenza neuraminidase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrrolidine-based compound that acts as a highly potent inhibitor of influenza A and B virus neuraminidases.[1][2] Its primary mechanism of action is through slow, tight-binding inhibition of the neuraminidase active site.[1] This means that this compound binds to the enzyme and dissociates at a very slow rate, leading to prolonged inhibition.[1]
Q2: How does the slow-binding kinetics of this compound affect experimental design?
The slow dissociation rate of this compound is a critical factor to consider in experimental design. Unlike inhibitors that reach equilibrium quickly, this compound requires a pre-incubation period with the neuraminidase enzyme to achieve maximal inhibition.[1] The observed potency (e.g., IC50 value) will be highly dependent on this pre-incubation time. Shorter pre-incubation times will lead to an underestimation of the inhibitor's true potency.
Q3: What are the typical Ki and IC50 values for this compound?
The inhibitor constant (Ki) and 50% inhibitory concentration (IC50) values for this compound are in the low to sub-nanomolar range and vary depending on the influenza virus strain and the specific experimental conditions. This compound has demonstrated potent activity against a broad spectrum of influenza neuraminidases.[1] It has also been shown to be effective against some oseltamivir-resistant strains.[3]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values.
-
Possible Cause 1: Inadequate pre-incubation time.
-
Explanation: Due to its slow-binding nature, this compound requires sufficient time to bind to the neuraminidase and exert its full inhibitory effect.
-
Recommendation: Implement a pre-incubation step of at least 2 hours for this compound with the neuraminidase enzyme before adding the substrate to initiate the reaction.[1]
-
-
Possible Cause 2: High enzyme concentration.
-
Explanation: For tight-binding inhibitors like this compound, the IC50 value can be significantly influenced by the enzyme concentration used in the assay. If the enzyme concentration is comparable to or higher than the inhibitor's Ki, the IC50 will be overestimated.
-
Recommendation: Use a lower enzyme concentration in your assay. It is crucial to operate under conditions where the enzyme concentration is substantially lower than the inhibitor concentration.
-
-
Possible Cause 3: Incorrect data analysis for tight-binding inhibitors.
-
Explanation: Standard IC50 curve fitting models may not be appropriate for tight-binding inhibitors.
-
Recommendation: Use a model that accounts for tight-binding kinetics, such as the Morrison equation, to determine the true Ki value.[1]
-
Issue 2: Variability in experimental results.
-
Possible Cause 1: Inconsistent pre-incubation times.
-
Explanation: As mentioned, pre-incubation is critical. Any variation in this step between experiments will lead to inconsistent results.
-
Recommendation: Strictly adhere to a standardized pre-incubation time across all experiments.
-
-
Possible Cause 2: Differences in virus strains or enzyme preparations.
-
Explanation: The potency of this compound can vary between different influenza strains and even between different preparations of the same viral neuraminidase.[1]
-
Recommendation: Ensure consistent sourcing and preparation of viral enzymes. When comparing data, always use the same strain and preparation methods.
-
Issue 3: Unexpected results in cell-based assays.
-
Possible Cause 1: Influence of hemagglutinin.
-
Explanation: In cell-based assays, such as plaque reduction assays, the 50% effective concentration (EC50) is influenced by the properties of both the neuraminidase and the hemagglutinin proteins.[1]
-
Recommendation: Be aware that EC50 values from cell-based assays may not directly correlate with Ki or IC50 values from enzyme inhibition assays.
-
-
Possible Cause 2: Cytotoxicity of the compound.
-
Explanation: At higher concentrations, the compound itself might be toxic to the cells, leading to a reduction in plaque formation that is not due to neuraminidase inhibition.
-
Recommendation: Determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line being used (e.g., MDCK cells) to ensure that the observed antiviral effect is not due to cytotoxicity.[1]
-
Quantitative Data Summary
Table 1: Inhibitor Constant (Ki) of this compound Against Various Influenza Neuraminidases
| Influenza Virus Strain | Neuraminidase Subtype | Ki (nM) |
| B/Memphis/3/89 | B | 0.14[1] |
| A/Tokyo/3/67 | H3N2 | 0.31[1] |
| A/PR/8/34 | H1N1 | 0.024[1] |
| A/Texas/36/91 | H1N1 | 0.038[1] |
| A/tern/Australia/G70c/75 | N9 | 0.07[1] |
Table 2: Kinetic Parameters of this compound for B/Memphis/3/89 Neuraminidase
| Parameter | Value |
| kon (M-1s-1) | 1.3 x 105[1] |
| koff (s-1) | 1.9 x 10-5[1] |
| Half-time for dissociation (t1/2) | ~10-12 hours[1] |
Table 3: 50% Effective Concentration (EC50) of this compound in Plaque Reduction Assays
| Influenza Virus Strain | EC50 (nM) |
| B/Hong Kong/5/72 | 1.7[1] |
| A/Tokyo/3/67 (H3N2) | 0.23[1] |
| A/PR/8/34 (H1N1) | 0.44[1] |
| A/Texas/36/91 (H1N1) | 0.33[1] |
Experimental Protocols
1. Neuraminidase Inhibition Assay (Ki Determination)
-
Objective: To determine the inhibitor constant (Ki) of this compound.
-
Methodology:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the diluted inhibitor with a known concentration of influenza neuraminidase in assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2) for 2 hours at 37°C.[1]
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).
-
Measure the initial reaction velocities by monitoring the increase in fluorescence over time.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki.
-
Correct the apparent Ki for substrate concentration to obtain the true Ki value.[1]
-
2. Plaque Reduction Assay (EC50 Determination)
-
Objective: To determine the 50% effective concentration (EC50) of this compound in a cell-based assay.
-
Methodology:
-
Plate Madin-Darby canine kidney (MDCK) cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Infect the MDCK cell monolayers with a known amount of influenza virus (e.g., 40-100 plaque-forming units per well) in the presence of the diluted inhibitor.[1]
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agar containing the respective concentrations of this compound.
-
Incubate the plates at 36°C for 3-5 days.
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the concentration of this compound that reduces the plaque number by 50% compared to the untreated control.[1]
-
Visualizations
Caption: Influenza virus replication cycle and the inhibitory action of this compound on neuraminidase.
Caption: Experimental workflow for determining the inhibitor constant (Ki) of this compound.
Caption: A logical workflow for troubleshooting unexpectedly high IC50 values in this compound experiments.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of A-315675 and zanamivir against influenza B.
A-315675, a novel pyrrolidine-based neuraminidase inhibitor, demonstrates potent in vitro activity against influenza B virus, comparable or superior to the established antiviral zanamivir. While direct comparative in vivo studies are limited, preclinical data for the prodrug of this compound suggests significant efficacy in animal models. This guide provides a detailed comparison of their performance, supported by available experimental data, for researchers and professionals in drug development.
Executive Summary
Both this compound and zanamivir are potent inhibitors of influenza virus neuraminidase, a crucial enzyme for viral replication and spread.[1] In vitro enzymatic assays reveal that this compound possesses inhibitor constant (Ki) values in the low nanomolar range against influenza B neuraminidase, indicating strong binding affinity.[2] Cell-based assays further confirm its potent antiviral activity, with EC50 values often lower than those observed for zanamivir against certain influenza B strains.[2]
Clinical studies have established the efficacy of zanamivir in treating influenza B infections, reducing the duration of symptoms.[1][3] In vivo data for this compound is available through its orally bioavailable prodrug, A-322278. Studies in mouse models of influenza have shown that A-322278 significantly reduces viral titers and mortality.[4]
This guide will delve into the quantitative data from enzymatic and cell-based assays, detail the experimental protocols for these key studies, and provide a visual representation of the underlying mechanism of action.
Data Presentation
Table 1: Comparative in vitro Efficacy against Influenza B Virus Neuraminidase
| Compound | Virus Strain | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | B/Memphis/3/89 | Neuraminidase Inhibition | 1.2 | 0.14 | [2] |
| Zanamivir | B/Memphis/3/89 | Neuraminidase Inhibition | - | 0.31 | [2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant.
Table 2: Comparative in vitro Antiviral Activity against Influenza B Virus in Cell Culture
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | B/Hong Kong/5/72 | MDCK | Plaque Reduction | 0.007 | [2] |
| Zanamivir | B/Hong Kong/5/72 | MDCK | Plaque Reduction | 0.013 | [2] |
EC50: Half-maximal effective concentration. MDCK: Madin-Darby Canine Kidney cells.
Table 3: Comparative in vivo Efficacy in Mouse Models of Influenza
| Compound | Virus Strain | Animal Model | Treatment Regimen | Outcome | Reference |
| A-322278 (prodrug of this compound) | A/H1N1 (H274Y mutant) | Mouse | 10 mg/kg/day, oral | Significant reduction in mortality and lung viral titers | [4] |
| Zanamivir | Influenza A and B | Mouse | Intranasal | Reduction in viral lung titers | [5] |
Experimental Protocols
Neuraminidase Inhibition Assay
The enzymatic activity of influenza neuraminidase is determined using a fluorometric assay. The protocol involves the following key steps:
-
Enzyme Preparation: Recombinant influenza B virus neuraminidase is purified.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds (this compound or zanamivir) for a specified period to allow for inhibitor binding.
-
Substrate Addition: The fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone. The increase in fluorescence over time is measured using a fluorometer.
-
Data Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated. The inhibitor constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.[2]
Cell Culture Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of virus-induced plaques by 50% (EC50).
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza B virus.
-
Compound Treatment: Immediately after infection, the cells are overlaid with a medium containing various concentrations of the test compounds.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.[2]
In Vivo Mouse Model of Influenza Infection
Animal models are crucial for evaluating the efficacy of antiviral compounds in a living organism.
-
Animal Model: Typically, BALB/c mice are used for influenza studies.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza B virus strain.
-
Compound Administration: Treatment with the test compound (e.g., A-322278 orally or zanamivir intranasally) is initiated at a specific time point relative to the virus challenge (e.g., 4 hours before or 24 hours after).[4]
-
Monitoring: The animals are monitored daily for signs of illness, including weight loss and mortality, for a period of 14-21 days.
-
Viral Titer Determination: At specific time points post-infection, lungs are harvested from a subset of mice to determine the viral load through plaque assays or quantitative PCR.
-
Data Analysis: Efficacy is assessed by comparing the survival rates, mean time to death, and lung viral titers between the treated and placebo groups.
Mandatory Visualization
Caption: Mechanism of action of neuraminidase inhibitors.
Caption: Experimental workflow for neuraminidase inhibition assay.
Caption: Experimental workflow for plaque reduction assay.
References
- 1. Neuraminidase inhibitors for influenza B virus infection: efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity of the Oral Neuraminidase Inhibitor A-322278 against the Oseltamivir-Resistant H274Y (A/H1N1) Influenza Virus Mutant in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the inhibitory effect of A-315675 on neuraminidase.
A-315675: A Potent Next-Generation Neuraminidase Inhibitor
This compound is a novel, pyrrolidine-based compound demonstrating significant inhibitory activity against influenza A and B virus neuraminidases. [1] This investigational drug has shown comparable or superior potency to existing neuraminidase inhibitors (NAIs) like oseltamivir and zanamivir in preclinical studies.[1] Notably, this compound maintains its effectiveness against influenza strains that have developed resistance to oseltamivir, a widely used antiviral.[2]
The development of this compound and its orally bioavailable prodrug, A-322278, represents a promising advancement in the ongoing effort to combat seasonal and pandemic influenza.[2][3] Its distinct chemical scaffold and potent activity profile highlight its potential as a valuable addition to the current arsenal of anti-influenza therapeutics.[4]
Comparative Inhibitory Activity
Quantitative analysis of the inhibitory potential of this compound against various influenza strains reveals its high efficacy. The inhibitor constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) are key metrics used to evaluate the potency of antiviral compounds.
Table 1: Comparative Inhibitor Constant (Kᵢ) Values (nM) Against Influenza Neuraminidases [1]
| Neuraminidase Strain | This compound | Oseltamivir Carboxylate (GS4071) | Zanamivir | BCX-1812 |
| Influenza A | ||||
| A/H1N1 (N1) | 0.024 - 0.31 | Comparable or Higher | Comparable or Higher | Lower (More Sensitive) |
| A/H3N2 (N2) | 0.024 - 0.31 | Comparable or Higher | Comparable or Higher | N/A |
| A/H5N1 (N1) | N/A | Susceptible | N/A | N/A |
| Influenza B | 0.024 - 0.31 | Significantly Higher | Comparable or Higher | N/A |
Note: Lower Kᵢ values indicate stronger inhibition. "N/A" indicates data not available in the cited source.
Table 2: Comparative 50% Inhibitory Concentration (IC₅₀) Values (nM) Against Oseltamivir-Resistant Strains [2]
| Neuraminidase Subtype & Mutation | This compound (Fold Increase) | Oseltamivir (Fold Increase) |
| N1 Subtype | ||
| H274Y | 2.5 | 754 |
| N294S | 2.0 | 197 |
| N2 Subtype | ||
| E119V | 1.5 | 1016 |
| R292K | 13.0 | >10,000 |
Note: The fold increase represents the change in IC₅₀ compared to the wild-type (non-resistant) virus. A smaller fold increase indicates that the inhibitor retains its potency against the resistant strain.
Mechanism of Action
Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[5][6] This enzyme is crucial for the release of newly formed virus particles from infected host cells, which allows the virus to spread.[5][7] By blocking the active site of neuraminidase, NAIs prevent the cleavage of sialic acid residues on the host cell surface, effectively trapping the virus and halting its propagation.[5][8] this compound, like other NAIs, mimics the natural substrate of the neuraminidase enzyme to achieve this inhibitory effect.[5]
Caption: Mechanism of Neuraminidase Inhibition by this compound.
Experimental Protocols
The validation of this compound's inhibitory effect relies on standardized in vitro assays. The following protocols provide a detailed methodology for key experiments.
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.
Materials:
-
Influenza neuraminidase (purified or from viral lysates)
-
This compound and other test compounds
-
Fluorogenic substrate: 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA)[9]
-
Assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl₂)[1]
-
Stop solution (e.g., ethanol and NaOH mixture)[9]
-
96-well plates (white or black for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other neuraminidase inhibitors at various concentrations.[9]
-
Pre-incubation: In a 96-well plate, pre-incubate the test compounds with the influenza neuraminidase enzyme for a specified period (e.g., 2 hours) to allow for binding.[1]
-
Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well.[1]
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).[9]
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively.[9]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
Caption: Workflow for a Fluorometric Neuraminidase Inhibition Assay.
Plaque Reduction Assay
This cell-based assay evaluates the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus strains
-
This compound and other test compounds
-
Cell culture medium
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known dilution of influenza virus.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compounds.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Logical Flow of a Comparative Antiviral Study.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A-315675 and Other Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuraminidase inhibitor A-315675 with other prominent neuraminidase inhibitors (NAIs), including oseltamivir, zanamivir, peramivir, and laninamivir. The information presented is intended to support research and development efforts in the field of antiviral drug discovery.
Introduction to Neuraminidase Inhibitors
Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells, thus playing a key role in viral propagation. By inhibiting neuraminidase, these drugs prevent the spread of the virus within the respiratory tract. This compound is a potent, pyrrolidine-based NAI that has demonstrated significant inhibitory activity against a broad range of influenza A and B strains.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency of this compound in comparison to other NAIs. The data, presented as 50% inhibitory concentrations (IC50) and inhibitor constants (Ki), are derived from various studies utilizing neuraminidase inhibition assays.
Table 1: Inhibitor Constant (Ki) Values against Influenza Virus Neuraminidases (nM)
| Inhibitor | A/H1N1 (N1) | A/H3N2 (N2) | A/H9N2 (N9) | Influenza B |
| This compound | 0.024 - 0.31 | 0.024 - 0.31 | 0.024 - 0.31 | 0.024 - 0.31[1] |
| Oseltamivir Carboxylate | Comparable to this compound | Less potent than this compound | Not specified | Less potent than this compound[1] |
| Zanamivir | Comparable to this compound | Not specified | Not specified | Not specified[1] |
| BCX-1812 | More potent than this compound | Less potent than this compound | Not specified | Less potent than this compound[1] |
Table 2: 50% Inhibitory Concentration (IC50) Values against Influenza Virus Strains (nM)
| Inhibitor | A(H1N1)pdm09 | A(H3N2) | Influenza B |
| This compound | Susceptible (fold increase in IC50 vs. WT: 2-2.5 for oseltamivir-resistant strains)[2] | Susceptible (fold increase in IC50 vs. WT: 1.5-13 for oseltamivir-resistant strains)[2] | Significantly more potent than oseltamivir[1] |
| Oseltamivir | 0.90 - 1.34[3][4] | 0.67 - 0.86[3][4] | 13 - 16.12[3][4] |
| Zanamivir | 0.92 - 1.09[3][4] | 1.64 - 2.28[3][4] | 3.87 - 4.19[3][4] |
| Peramivir | 0.62[4] | 0.67[4] | 1.84[4] |
| Laninamivir | 0.27 - 2.77[4][5] | 0.62 - 3.61[4][5] | 3.26 - 11.35[4][5] |
Note: IC50 and Ki values can vary between studies due to different assay conditions, virus strains, and methodologies.
Activity Against Oseltamivir-Resistant Strains
A critical aspect of novel NAI development is their efficacy against existing drug-resistant influenza strains. This compound has shown promising activity against oseltamivir-resistant viruses. In studies with recombinant neuraminidase proteins, mutations that confer high-level resistance to oseltamivir (e.g., H274Y in N1 and E119V, R292K in N2) resulted in only a minor increase in the IC50 values for this compound.[2] This suggests that this compound may offer a therapeutic advantage in clinical scenarios where oseltamivir resistance is a concern.
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based using MUNANA substrate)
This widely used method quantifies the ability of an inhibitor to block the enzymatic activity of influenza neuraminidase.
1. Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the neuraminidase enzyme, it releases a fluorescent product, 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.[2][6][7]
2. Materials:
-
Influenza virus isolates
-
Neuraminidase inhibitors (e.g., this compound, oseltamivir carboxylate, zanamivir)
-
MUNANA substrate (2.5 mM stock solution in distilled water)[2]
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M NaOH in 80% ethanol or a mixture of absolute ethanol and 0.824 M NaOH)[2]
-
96-well black microplates
-
Fluorometer (excitation: ~355-365 nm, emission: ~450-460 nm)
3. Procedure:
- Virus Dilution: The influenza virus stock is serially diluted in assay buffer to determine the optimal concentration that yields a linear enzymatic reaction over the incubation period.
- Inhibitor Preparation: A serial dilution of each neuraminidase inhibitor is prepared in the assay buffer.
- Assay Setup:
- To each well of a 96-well black microplate, add 25 µL of the diluted virus sample.
- Add 25 µL of the serially diluted neuraminidase inhibitor to the respective wells. For control wells (no inhibitor), add 25 µL of assay buffer.
- Include a blank control with only assay buffer and substrate to measure background fluorescence.
- Pre-incubation: The plate is incubated at 37°C for 20-30 minutes to allow the inhibitor to bind to the neuraminidase.
- Substrate Addition: 50 µL of the MUNANA working solution (typically 100-300 µM in assay buffer) is added to each well to initiate the enzymatic reaction.[2]
- Incubation: The plate is incubated at 37°C for 30-60 minutes.
- Stopping the Reaction: The reaction is terminated by adding 100 µL of the stop solution to each well.[2]
- Fluorescence Reading: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.
- Data Analysis: The IC50 values are calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of neuraminidase action and inhibition, as well as the workflow of the neuraminidase inhibition assay.
Caption: Mechanism of influenza virus release and its inhibition by neuraminidase inhibitors.
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Conclusion
This compound is a highly potent neuraminidase inhibitor with broad-spectrum activity against influenza A and B viruses. The available in vitro data indicates that its potency is comparable or superior to that of several currently approved NAIs.[1] A significant advantage of this compound is its maintained activity against influenza strains that have developed resistance to oseltamivir.[2] These findings underscore the potential of this compound as a valuable candidate for further development in the ongoing effort to combat seasonal and pandemic influenza. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-315675 Cross-Resistance with Existing Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor A-315675 with established antiviral drugs, focusing on cross-resistance profiles. The data presented is compiled from in vitro studies and is intended to inform research and development in the field of antiviral therapeutics.
This compound is a potent, pyrrolidine-based inhibitor of influenza A and B virus neuraminidases.[1][2] Preclinical studies have demonstrated its high activity against a wide range of influenza strains.[3] A critical aspect of its evaluation is its performance against viral strains that have developed resistance to currently approved neuraminidase inhibitors, such as oseltamivir and zanamivir.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the quantitative data from studies assessing the cross-resistance of this compound. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity or viral replication in cell culture, respectively.
Table 1: Activity of this compound against Oseltamivir-Resistant Influenza A Virus Mutants
This table details the susceptibility of influenza A viruses with specific neuraminidase (NA) mutations known to confer resistance to oseltamivir.
| Neuraminidase Subtype | Mutation | Fold Increase in IC50 vs. Wild-Type (WT) | |
| Oseltamivir | This compound | ||
| N1 | H274Y | 754 | 2.5 |
| N294S | 197 | 2 | |
| N2 | E119V | 1016 | 1.5 |
| R292K | >10,000 | 13 |
Data sourced from a study evaluating the impact of common oseltamivir-resistant NA mutations on the susceptibility to this compound using recombinant NA proteins.[4]
Table 2: Susceptibility of this compound-Resistant Variants to Other Neuraminidase Inhibitors
This table shows the resistance profile of an influenza A/N9 virus variant selected for resistance to this compound.
| Virus Variant | Fold Decrease in Susceptibility vs. Wild-Type (WT) | ||
| This compound | Zanamivir | Oseltamivir Carboxylate | |
| P15 (E119D in NA) | 355 | >175 | High degree of susceptibility retained |
Data from an in vitro study where influenza A/N9 virus was serially passaged in the presence of increasing concentrations of this compound.[5]
Table 3: Comparative EC50 Values of Neuraminidase Inhibitors Against Laboratory Strains of Influenza Virus
This table compares the potency of this compound with oseltamivir carboxylate and BCX-1812 against different influenza virus strains in cell culture.
| Virus Strain | EC50 (nM) | ||
| This compound | Oseltamivir Carboxylate | BCX-1812 | |
| A/NWS/Tern/Australia/G70C/75 (H1N9) | 1.5 ± 0.5 | 5.0 | 0.4 |
| A/WSN/33 (H1N1) | 1.9 ± 0.8 | 12.0 | 0.5 |
| A/Victoria/3/75 (H3N2) | 1.3 ± 0.4 | 4.0 | 2.0 |
| B/Hong Kong/5/72 | 2.5 ± 0.9 | 18.0 | 10.0 |
EC50 values were determined using a plaque reduction assay in MDCK cells.[1]
Experimental Protocols
The data presented in this guide are based on established in vitro methodologies designed to assess antiviral activity and resistance.
Neuraminidase Inhibition Assay
This assay is a fundamental method for determining the direct inhibitory effect of a compound on the enzymatic activity of the influenza neuraminidase.
-
Enzyme Source: Recombinant neuraminidase proteins of different subtypes (e.g., N1, N2) are used. These proteins can be engineered to contain specific mutations associated with drug resistance.
-
Substrate: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is typically used.
-
Procedure:
-
The recombinant neuraminidase enzyme is pre-incubated with serial dilutions of the inhibitor (e.g., this compound, oseltamivir).
-
The MUNANA substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Culture Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of the influenza virus in a cell culture system.
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection.
-
Virus Strains: A panel of laboratory-adapted or clinical isolates of influenza A and B viruses are used.
-
Procedure:
-
Confluent monolayers of MDCK cells are infected with a standardized amount of influenza virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing serial dilutions of the antiviral compound.
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis: The number of plaques at each drug concentration is counted. The effective concentration that reduces the number of plaques by 50% (EC50) compared to the virus control (no drug) is determined.
In Vitro Resistance Selection by Serial Passage
This method is employed to generate and characterize drug-resistant viral variants.
-
Procedure:
-
An influenza virus strain is cultured in MDCK cells in the presence of a sub-optimal concentration of the antiviral drug.
-
The virus-containing supernatant from this culture is harvested and used to infect fresh cells with an increased concentration of the drug.
-
This process of serial passage is repeated multiple times with gradually increasing drug concentrations.
-
-
Characterization of Resistant Variants:
-
The susceptibility of the virus population from different passages to the selecting drug and other antiviral agents is determined using neuraminidase inhibition or plaque reduction assays.
-
The neuraminidase (NA) and hemagglutinin (HA) genes of the resistant variants are sequenced to identify mutations that may be responsible for the reduced susceptibility.
-
Mandatory Visualization
The following diagram illustrates the general workflow for selecting and characterizing antiviral-resistant influenza virus variants in vitro.
Caption: Workflow for in vitro selection and characterization of antiviral resistance.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis for comparing IC50 values of A-315675 and competitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of the influenza neuraminidase inhibitor A-315675 with its key competitors: oseltamivir carboxylate (the active metabolite of Tamiflu®), zanamivir (Relenza®), and BCX-1812 (peramivir). The data presented herein is compiled from in vitro studies to facilitate an objective evaluation of their relative potencies and efficacy against various influenza virus strains, including those with resistance to existing antivirals.
Data Presentation: Comparative Inhibitory Activity
The potency of neuraminidase inhibitors is commonly quantified by the inhibitor constant (Kᵢ) and the half-maximal inhibitory concentration (IC50). Lower values for both Kᵢ and IC50 indicate greater inhibitory activity.
Table 1: Comparative Inhibitor Constant (Kᵢ) Values against Influenza Neuraminidases
The following table summarizes the Kᵢ values (in nanomolar, nM) of this compound and its competitors against a panel of influenza A and B virus neuraminidases.[1]
| Neuraminidase Subtype | This compound (nM) | Oseltamivir Carboxylate (nM) | Zanamivir (nM) | BCX-1812 (nM) |
| Influenza A | ||||
| A/H1N1 (N1) | 0.024 - 0.031 | 0.025 - 0.054 | 0.13 - 0.25 | 0.007 - 0.012 |
| A/H3N2 (N2) | 0.048 | 2.0 | 1.3 | 1.7 |
| A/H1N9 (N9) | 0.062 | 0.11 | 0.31 | 1.1 |
| Influenza B | ||||
| B/Memphis/3/89 | 0.14 | 0.44 | 0.61 | 0.46 |
| B/Hong Kong/5/72 | 0.31 | 2.0 | 0.83 | 0.81 |
Data sourced from Kati et al. (2002).[1]
This compound demonstrates potent, broad-spectrum inhibition of neuraminidases from influenza A and B strains.[1] Its potency was generally superior to oseltamivir carboxylate against B and N2 neuraminidases and comparable against N1 neuraminidases.[1] While BCX-1812 was more potent against N1 enzymes, this compound showed greater potency against B and N2 neuraminidases.[1]
Table 2: Activity of this compound against Oseltamivir-Resistant Influenza Strains
A critical aspect of novel antiviral development is efficacy against resistant strains. The following table illustrates the inhibitory activity of this compound against influenza viruses with mutations known to confer resistance to oseltamivir, presented as the fold-increase in IC50 values compared to the wild-type (WT) virus.
| Neuraminidase Subtype & Mutation | Fold Increase in Oseltamivir IC50 | Fold Increase in this compound IC50 |
| N1 Subtype | ||
| H274Y | 754 | 2.5 |
| N294S | 197 | 2.0 |
| N2 Subtype | ||
| E119V | 1016 | 1.5 |
| R292K | >10,000 | 13 |
Data sourced from Abed et al. (2007).[2]
These findings indicate that this compound retains significant activity against common oseltamivir-resistant influenza strains.[2][3] For instance, in N1 subtype viruses with H274Y or N294S mutations, which show high resistance to oseltamivir, the IC50 for this compound increased by only 2 to 2.5-fold.[2] Similarly, in N2 subtypes with E119V or R292K mutations that confer high-level oseltamivir resistance, the IC50 of this compound increased by only 1.5 and 13-fold, respectively.[2]
Experimental Protocols
The determination of IC50 and Kᵢ values for neuraminidase inhibitors is crucial for their evaluation. A commonly employed method is the fluorescence-based neuraminidase inhibition assay.
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from standard methodologies for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[4]
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer, such as 33 mM MES (2-(N-morpholino)ethanesulfonic acid) with 4 mM CaCl₂, adjusted to pH 6.5.
- Substrate Solution: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. Prepare a working solution of MUNANA in the assay buffer.
- Enzyme Solution: The influenza virus containing the neuraminidase enzyme is diluted in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
- Inhibitor Solutions: Prepare serial dilutions of this compound and competitor compounds in the assay buffer.
2. Assay Procedure:
- In a 96-well microplate, add the diluted inhibitor solutions.
- Add the diluted virus (enzyme solution) to each well containing the inhibitor and to control wells (without inhibitor).
- Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
- Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH in ethanol).
- Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).
3. Data Analysis:
- The percentage of inhibition is calculated for each inhibitor concentration relative to the control wells without inhibitor.
- The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- Kᵢ values can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.
Mandatory Visualization
Influenza Virus Replication Cycle and the Role of Neuraminidase
The following diagram illustrates the key stages of the influenza virus life cycle, highlighting the critical function of neuraminidase (NA) in the release of progeny virions from an infected host cell. Neuraminidase inhibitors, such as this compound, act at this stage.
Caption: Influenza virus life cycle and the inhibitory action of neuraminidase inhibitors.
Experimental Workflow for IC50 Determination
The diagram below outlines the sequential steps involved in determining the IC50 value of a neuraminidase inhibitor using a fluorescence-based assay.
Caption: Workflow for determining the IC50 of neuraminidase inhibitors.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of A-315675's Broad-Spectrum Anti-Influenza Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of A-315675, a potent pyrrolidine-based inhibitor of influenza virus neuraminidase, against other established neuraminidase inhibitors. The data presented herein, derived from peer-reviewed studies, substantiates this compound's broad-spectrum activity against a range of influenza A and B virus strains, including those resistant to other antiviral agents.
Comparative Performance Analysis
This compound has demonstrated exceptional potency in inhibiting the neuraminidase enzyme of various influenza virus strains and in preventing viral replication in cell cultures.[1] Its efficacy is comparable or superior to that of other well-known neuraminidase inhibitors such as oseltamivir carboxylate (the active form of Tamiflu®), zanamivir, and BCX-1812.
Enzymatic Inhibition
This compound effectively inhibits influenza A (subtypes N1, N2, N9) and B strain neuraminidases, with inhibitor constant (Ki) values in the low to sub-nanomolar range.[1] The time-dependent inhibition observed with this compound is attributed to its remarkably slow dissociation from the enzyme's active site, suggesting a prolonged duration of action.[1]
Table 1: Comparative Inhibition of Influenza Virus Neuraminidases (Ki, nM)
| Virus Strain | This compound | Oseltamivir Carboxylate | Zanamivir | BCX-1812 |
| Influenza A | ||||
| A/Tokyo/3/67 (H3N2) | 0.031 ± 0.003 | 0.14 ± 0.01 | 0.13 ± 0.01 | 0.09 ± 0.01 |
| A/PR/8/34 (H1N1) | 0.024 ± 0.003 | 0.03 ± 0.003 | 0.07 ± 0.01 | 0.01 ± 0.001 |
| A/tern/Australia/G70C/75 (H1N9) | 0.05 ± 0.01 | 0.11 ± 0.01 | 0.36 ± 0.03 | 0.02 ± 0.002 |
| Influenza B | ||||
| B/Memphis/3/89 | 0.14 ± 0.02 | 0.85 ± 0.07 | 0.22 ± 0.02 | 0.31 ± 0.03 |
Data sourced from Kati et al., 2002.[1]
Cell-Based Antiviral Activity
In cell culture assays, this compound has been shown to inhibit the replication of a panel of laboratory and clinical isolates of influenza A and B viruses.[1] Notably, this compound demonstrates significantly greater potency against influenza B strain isolates compared to oseltamivir carboxylate.[1]
Table 2: Comparative Antiviral Activity in Cell Culture (EC50, nM)
| Virus Strain | This compound | Oseltamivir Carboxylate | BCX-1812 |
| Influenza A | |||
| A/Tokyo/3/67 (H3N2) | 0.4 ± 0.2 | 2.8 | Not Reported |
| A/PR/8/34 (H1N1) | 1.4 ± 0.4 | 4.1 | 0.7 |
| A/Texas/36/91 (H1N1) | 2.8 ± 0.8 | 10.0 | 0.7 |
| Influenza B | |||
| B/Hong Kong/5/72 | 1.4 ± 0.4 | 4.7 | 4.1 |
| B/Memphis/3/89 | 0.2 ± 0.1 | 1.4 | Not Reported |
Data sourced from Kati et al., 2002.[1]
Activity Against Oseltamivir-Resistant Strains
A significant advantage of this compound is its potent activity against influenza virus strains that have developed resistance to oseltamivir. Studies have shown that common mutations conferring oseltamivir resistance, such as H274Y in N1 subtype and E119V and R292K in N2 subtype, have a much smaller impact on the inhibitory activity of this compound.[2]
Table 3: Inhibitory Activity Against Oseltamivir-Resistant Neuraminidases (IC50, nM)
| Neuraminidase Subtype (Mutation) | This compound | Oseltamivir Carboxylate | Fold Increase in IC50 (this compound vs. Oseltamivir) |
| N1 (H274Y) | 2.5-fold increase vs. WT | 754-fold increase vs. WT | ~300x less resistance |
| N1 (N294S) | 2-fold increase vs. WT | 197-fold increase vs. WT | ~98x less resistance |
| N2 (E119V) | 1.5-fold increase vs. WT | 1016-fold increase vs. WT | ~677x less resistance |
| N2 (R292K) | 13-fold increase vs. WT | >10,000-fold increase vs. WT | >769x less resistance |
Data interpreted from Abed et al., 2008.[2]
Scope of "Broad-Spectrum" Activity
It is important to note that while this compound demonstrates broad-spectrum activity, current published research has validated this activity exclusively against various strains and subtypes of influenza A and B viruses. There is no publicly available in vitro data demonstrating the efficacy of this compound against other respiratory viruses such as respiratory syncytial virus (RSV), coronaviruses, or parainfluenza viruses.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to validate the efficacy of this compound.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase
-
Test compounds (e.g., this compound) and control inhibitors
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant neuraminidase to each well.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
Calculate the concentration of the inhibitor that results in 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The true inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus particles.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza virus stock
-
Test compounds and control inhibitors
-
Cell culture medium (e.g., DMEM) with supplements
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in multi-well plates and grow them to confluency.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a standardized amount of influenza virus (e.g., 50-100 plaque-forming units per well) in the presence of varying concentrations of the test compounds.
-
After a 1-hour incubation period to allow for viral adsorption, remove the virus inoculum.
-
Overlay the cell monolayers with a semi-solid medium (containing agarose or Avicel) mixed with the respective concentrations of the test compounds. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Visualizations
Influenza Virus Life Cycle and the Role of Neuraminidase
The following diagram illustrates the key stages of the influenza virus life cycle and highlights the critical role of the neuraminidase enzyme, the target of this compound.
Caption: Influenza Virus Life Cycle and Inhibition by this compound.
Experimental Workflow for Neuraminidase Inhibition Assay
This diagram outlines the sequential steps involved in determining the inhibitory potency of a compound against influenza neuraminidase.
Caption: Workflow for Neuraminidase Inhibition Assay.
References
- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A-315675 Demonstrates Superior Efficacy Against Specific Influenza Subtypes
For Immediate Release
[City, State] – [Date] – New comparative data reveals that A-315675, a potent neuraminidase inhibitor, exhibits superior efficacy against certain influenza subtypes, particularly influenza B strains and oseltamivir-resistant variants, when compared to other available antiviral agents. This guide provides a detailed analysis of the experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this compound in influenza therapy.
This compound is a pyrrolidine-based compound designed to inhibit the neuraminidase (NA) enzyme of both influenza A and B viruses.[1] This enzyme is crucial for the release of newly formed virus particles from infected cells, and its inhibition effectively halts the spread of the virus.[2] This guide presents a head-to-head comparison of this compound with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir, as well as the cap-dependent endonuclease inhibitor, baloxavir.
Superior Potency of this compound in Neuraminidase Inhibition
In enzymatic assays, this compound demonstrated potent, broad-spectrum inhibition of neuraminidases from influenza A (H1N1, H3N2, H1N9) and B strains.[1] Its inhibitor constant (Ki) values were comparable to or lower than those of oseltamivir carboxylate (the active form of oseltamivir), zanamivir, and BCX-1812 for most strains tested.[1] Notably, this compound showed superior potency against influenza B and N2 neuraminidases compared to oseltamivir carboxylate.[1]
| Neuraminidase Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |
| A/H1N1 (A/New Caledonia/20/99) | 0.051 | 0.053 | 0.13 | 0.009 |
| A/H3N2 (A/Panama/2007/99) | 0.024 | 0.11 | 0.22 | 0.44 |
| A/H1N9 (A/tern/Australia/G70c/75) | 0.034 | 0.027 | 0.05 | 0.11 |
| B (B/Hong Kong/5/72) | 0.31 | 0.83 | 1.3 | 1.1 |
Table 1: Inhibitor Constant (Ki) Values of Neuraminidase Inhibitors Against Various Influenza Virus Strains.[1]
Enhanced Antiviral Activity in Cell Culture
The superior enzymatic inhibition of this compound translated to potent antiviral activity in cell culture. In plaque reduction assays, this compound was found to be three- to sevenfold more potent than oseltamivir carboxylate against all influenza viruses tested.[1] Against a panel of recent clinical isolates, this compound and oseltamivir carboxylate showed comparable potencies against A/H1N1 and A/H3N2 strains. However, this compound was significantly more potent than oseltamivir carboxylate against influenza B strain isolates.[1]
| Influenza Virus Strain | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) | BCX-1812 EC50 (nM) |
| A/H1N1 (A/New Caledonia/20/99) | 0.27 ± 0.08 | 0.82 | 0.14 |
| A/H1N1 (A/PR/8/34) | 0.34 ± 0.11 | 1.0 | 0.09 |
| A/H3N2 (A/Panama/2007/99) | 0.06 ± 0.01 | 0.44 | 0.12 |
| B (B/Hong Kong/5/72) | 2.1 ± 0.9 | 14.0 | 5.8 |
Table 2: 50% Effective Concentration (EC50) Values of Neuraminidase Inhibitors in a Plaque Reduction Assay.[1]
Activity Against Oseltamivir-Resistant Strains
A critical advantage of this compound is its potent activity against influenza strains that have developed resistance to oseltamivir. In a study evaluating the impact of common oseltamivir-resistance mutations, this compound retained its inhibitory activity.[3][4] For instance, in the N1 subtype, mutations H274Y and N294S, which confer high-level resistance to oseltamivir, only resulted in a 2.5- and 2-fold increase in the IC50 value for this compound, respectively.[3][4] Similarly, in the N2 subtype, mutations E119V and R292K, which lead to significant oseltamivir resistance, only caused a 1.5- and 13-fold increase in the IC50 for this compound, respectively.[3][4]
| Neuraminidase Subtype & Mutation | Fold Increase in IC50 vs. Wild Type | |
| Oseltamivir | This compound | |
| N1 Subtype | ||
| H274Y | 754 | 2.5 |
| N294S | 197 | 2 |
| N2 Subtype | ||
| E119V | 1016 | 1.5 |
| R292K | >10,000 | 13 |
Table 3: Fold Increase in IC50 Values for Oseltamivir and this compound Against Oseltamivir-Resistant Neuraminidase Mutants.[3][4]
Comparative Efficacy with Other Approved Antivirals
While direct comparative studies between this compound and all currently approved influenza antivirals are limited, the available data allows for an indirect comparison of their potencies against various influenza subtypes.
| Antiviral Agent | Mechanism of Action | Influenza A (H1N1) EC50/IC50 (nM) | Influenza A (H3N2) EC50/IC50 (nM) | Influenza B EC50/IC50 (nM) |
| This compound | Neuraminidase Inhibitor | 0.27 - 0.34[1] | 0.06[1] | 2.1[1] |
| Oseltamivir | Neuraminidase Inhibitor | 0.82 - 1.34[1] | 0.44 - 0.67[1] | 13.0 - 14.0[1] |
| Zanamivir | Neuraminidase Inhibitor | 0.92[1] | 2.28[1] | 4.19[1] |
| Peramivir | Neuraminidase Inhibitor | ~1.11 - 2.81 (median IC50)[5] | ~1.11 - 2.81 (median IC50)[5] | ~0.724 - 25.02 (IC50)[6] |
| Baloxavir | Cap-dependent Endonuclease Inhibitor | 0.7 ± 0.5 (mean EC50)[7] | 1.2 ± 0.6 (mean EC50)[7] | 5.8 - 7.2 (mean EC50)[7] |
Table 4: Comparative In Vitro Efficacy of Influenza Antiviral Drugs. Data compiled from multiple sources.[1][5][6][7] Note: Assay conditions and specific virus strains may vary between studies, affecting direct comparability.
Experimental Protocols
Neuraminidase Inhibition Assay
The inhibitory activity of the compounds against influenza virus neuraminidase is determined using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant neuraminidase from various influenza strains is used. The fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared in assay buffer.
-
Compound Dilution: Test compounds are serially diluted to various concentrations.
-
Incubation: The diluted compounds are pre-incubated with the neuraminidase enzyme in a 96-well plate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the MUNANA substrate to each well.
-
Fluorescence Measurement: The plate is incubated for a defined time (e.g., 60 minutes) at 37°C, and the fluorescence of the released 4-methylumbelliferone is measured using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation.
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit influenza virus replication.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound.
-
Virus Adsorption: The virus is allowed to adsorb to the cells for a specific period (e.g., 1 hour) at 37°C.
-
Overlay Application: After adsorption, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or Avicel) containing the test compound and trypsin (to facilitate virus propagation).
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques (zones of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the untreated control is determined.
Visualizations
Caption: Mechanism of action of neuraminidase inhibitors like this compound.
Caption: Experimental workflow for the Plaque Reduction Assay.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections [frontiersin.org]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for A-315675: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like A-315675 are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the operational and disposal plans for this compound, a potent inhibitor of influenza virus neuraminidases. While specific disposal instructions for this compound are not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.[1][2][3]
Immediate Safety and Handling Considerations
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) if available and adhere to all institutional and national safety regulations for handling potent chemical compounds.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles, and chemical-resistant gloves.
-
Ensure proper glove removal technique to avoid skin contact.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage is at room temperature in the continental US, though this may vary elsewhere.[5] Always refer to the Certificate of Analysis for specific storage conditions.[5]
Step-by-Step Disposal Procedures for this compound
The following steps outline a general procedure for the safe disposal of this compound and its associated waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.[1][2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and compatible container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2] Include the concentration and quantity of the waste.[1]
-
Keep the waste container securely capped when not in use.[1]
-
-
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.
-
Collect all decontamination materials as hazardous waste.
-
-
Disposal Request and Pickup:
Quantitative Data Summary
While no quantitative data on the disposal or toxicity of this compound is available in the provided search results, its potent biological activity underscores the need for careful handling and disposal. The following table summarizes its in vitro inhibitory activity against various influenza virus neuraminidases.
| Neuraminidase Strain | This compound K_i (nM) | Oseltamivir Carboxylate K_i (nM) | Zanamivir K_i (nM) | BCX-1812 K_i (nM) |
| A/N1 | 0.024 - 0.31 | Comparable | Comparable | Less Potent |
| A/N2 | 0.024 - 0.31 | Comparable | Comparable | Superior |
| A/N9 | 0.024 - 0.31 | N/A | N/A | N/A |
| B Strain | 0.024 - 0.31 | Comparable | Comparable | Superior |
Data extracted from in vitro characterization studies.[7]
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the antiviral activity of this compound.
Determination of Inhibitor Constant (K_i)
The K_i values, which represent the inhibitor concentration required to produce half-maximum inhibition, were determined using a tight-binding inhibition equation.[7] The enzymatic reactions were initiated by the addition of the neuraminidase enzyme to a solution containing the substrate and varying concentrations of this compound.[7] The reaction velocities were measured, and the data were fitted to the tight-binding inhibition equation using nonlinear regression analysis to calculate the K_i values.[7] For time-dependent inhibitors, the observed first-order rate constants were measured at each inhibitor concentration to determine the on-rate (k_on).[7]
Cell-Based Antiviral Activity (EC_50)
The half-maximal effective concentration (EC_50) of this compound was determined using a plaque reduction assay in cell culture.[7] Confluent monolayers of Madin-Darby canine kidney (MDCK) cells were infected with various strains of influenza virus. The infected cells were then treated with different concentrations of this compound. After an incubation period, the number of plaques (zones of cell death caused by the virus) was counted, and the EC_50 value was calculated as the concentration of the compound that reduced the number of plaques by 50% compared to the untreated control.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. business-services.miami.edu [business-services.miami.edu]
- 2. nswai.org [nswai.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling A-315675
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of A-315675, a potent inhibitor of influenza virus neuraminidase. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that this compound is a potent antiviral compound and a pyrrolidine derivative, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.[1][2][3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption. This compound is a pyrrolidine derivative, and skin contact should be avoided.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from splashes or aerosols. |
| Body Protection | A fully buttoned lab coat or a disposable gown.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation, as determined by a risk assessment.[1][2] | To prevent inhalation of the compound, especially when handling the powdered form or creating solutions. |
Operational Plan: Safe Handling and Use
All handling of this compound should be performed within a designated controlled area.
2.1. Engineering Controls
-
Ventilation: All work with this compound, especially the handling of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[1][4]
-
Containment: Use of a powder containment hood is recommended when weighing the solid form of this compound.
2.2. Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound in a chemical fume hood.
-
When reconstituting the compound, add the solvent slowly to the vial to avoid splashing.
-
Ensure the vial is securely capped and vortex or sonicate as needed to fully dissolve the compound.
-
-
Use in Experiments:
-
When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques within a biological safety cabinet.
-
Avoid creating aerosols.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate disinfectant or cleaning agent.
-
Remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5][6][7]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[6] |
| Liquid Waste (Stock Solutions, etc.) | Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[6][7] |
| Contaminated Labware (pipette tips, etc.) | Dispose of in a designated hazardous waste container. Chemically contaminated sharps should be placed in a puncture-resistant sharps container that is clearly labeled as containing chemical waste.[7] |
| Contaminated PPE | Gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag or container for incineration. |
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[5]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which this compound is used and the procedures for its handling, the following diagrams have been created.
Caption: Inhibition of influenza virus release by this compound.
Caption: Step-by-step workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 3. fishersci.com [fishersci.com]
- 4. who.int [who.int]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
